Product packaging for Udifitimod(Cat. No.:CAS No. 1883345-06-9)

Udifitimod

Cat. No.: B606292
CAS No.: 1883345-06-9
M. Wt: 379.5 g/mol
InChI Key: QCMHGCDOZLWPOT-FMNCTDSISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Udifitimod, also known as BMS-986166, is a small molecule drug candidate that acts as a selective sphingosine 1-phosphate receptor 1 (S1PR1) modulator . This mechanism is of significant interest in immunological research, as S1PR1 signaling plays a key role in lymphocyte trafficking and immune response regulation. By targeting this pathway, this compound provides researchers with a valuable tool for investigating novel therapeutic approaches for immune-mediated disorders. Current clinical research has focused on its potential application in moderate to severe Atopic Dermatitis , with the compound having reached Phase II clinical trials for this indication . Atopic Dermatitis is a complex inflammatory skin condition, and the development of new, targeted treatments is a central focus in dermatological research . This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any clinical procedures involving humans or animals . They are not subject to the same regulatory evaluations as approved in vitro diagnostic (IVD) medical devices or drugs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO2 B606292 Udifitimod CAS No. 1883345-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHGCDOZLWPOT-FMNCTDSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883345-06-9
Record name Udifitimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Udifitimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Udifitimod's Mechanism of Action in Atopic Dermatitis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Udifitimod (BMS-986166) is an investigational small molecule therapy for the treatment of moderate-to-severe atopic dermatitis (AD). It functions as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1PR1). This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the underlying signaling pathways, summarizes quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of molecular interactions and experimental workflows.

Introduction to Atopic Dermatitis and the Role of S1P Signaling

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of epidermal barrier dysfunction, immune dysregulation, and genetic predisposition. The immunological landscape of AD is dominated by a T helper 2 (Th2) cell response, leading to the release of pro-inflammatory cytokines such as IL-4, IL-13, and IL-31. These cytokines contribute to the characteristic symptoms of eczema, pruritus, and skin inflammation.

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that plays a pivotal role in regulating lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the circulation is dependent on a gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P receptors, and their migration out of the lymph nodes is guided by this S1P gradient. There are five known S1P receptor subtypes (S1PR1-5), with S1PR1 being the key receptor responsible for lymphocyte egress.

This compound: A Selective S1PR1 Modulator

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. This active form is a potent and selective modulator of S1PR1.[1][2] By binding to S1PR1 on lymphocytes, this compound acts as a functional antagonist. This binding induces the internalization and degradation of the S1PR1, rendering the lymphocytes unresponsive to the S1P gradient.[3][4] This sequestration of lymphocytes within the lymph nodes prevents their recirculation to sites of inflammation, including the skin, thereby reducing the inflammatory cascade in atopic dermatitis.[5]

Signaling Pathway of this compound's Action

The binding of the active phosphate metabolite of this compound to S1PR1 on lymphocytes initiates a signaling cascade that leads to the internalization of the receptor. This process effectively traps the lymphocytes in the lymph nodes, preventing their contribution to the inflammatory response in the skin.

cluster_blood Blood/Lymph (High S1P) cluster_lymph_node Lymph Node (Low S1P) cluster_skin Skin S1P_blood S1P Lymphocyte Lymphocyte Lymphocyte->S1P_blood Egress Blocked S1PR1 S1PR1 S1PR1->Lymphocyte Located on S1PR1_internalization Receptor Internalization & Degradation S1PR1->S1PR1_internalization Induces Udifitimod_P This compound-P (BMS-986166-P) Udifitimod_P->S1PR1 Binds to Lymphocyte_sequestration Lymphocyte Sequestration S1PR1_internalization->Lymphocyte_sequestration Leads to Inflammation Reduced Inflammation Lymphocyte_sequestration->Inflammation Results in

This compound's mechanism of action in blocking lymphocyte egress.

Quantitative Data

Preclinical Selectivity and Potency

While specific IC50 or Ki values for this compound against the full panel of S1P receptors are not publicly available in the reviewed literature, preclinical studies have described it as a selective S1PR1 modulator with a favorable safety profile compared to less selective S1P modulators, particularly concerning cardiovascular effects which are often associated with S1PR3 activity.

Pharmacodynamic Effects in Healthy Volunteers

Phase 1 clinical trials in healthy volunteers have demonstrated a dose-dependent reduction in absolute lymphocyte count (ALC), a key pharmacodynamic marker of S1PR1 modulation.

Dose of this compound (BMS-986166)Median Nadir Lymphocyte Reduction from BaselineTime to ALC Recovery After Last DoseReference
0.25 mg (multiple doses)53.7%14 days
0.75 mg (multiple doses)75.9%14-21 days
1.5 mg (multiple doses)81.9%7 days

Table 1: Dose-dependent reduction in absolute lymphocyte count in healthy volunteers.

A population pharmacokinetic/pharmacodynamic model predicted that a 0.5 mg/day dose of this compound would achieve a 65% reduction in ALC, which is considered a target for efficacy, with a minimal impact on heart rate (a 2-bpm decrease over placebo).

Clinical Efficacy in Atopic Dermatitis (Phase 2)

The Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT05014438) evaluating the efficacy and safety of this compound in adult participants with moderate-to-severe atopic dermatitis has been completed. However, as of the last update, the detailed quantitative results regarding primary and secondary endpoints, such as the Eczema Area and Severity Index (EASI) and the validated Investigator's Global Assessment (vIGA), have not been publicly released. A Bristol Myers Squibb presentation at the EADV 30th Anniversary Congress in 2021 mentioned that this compound was found to be highly efficacious in a mouse model of atopic dermatitis.

Experimental Protocols

In Vitro Assays for S1P Receptor Activity

The functional activity of S1P receptor modulators like this compound is typically characterized using a variety of in vitro assays.

This assay measures the activation of G-protein coupled receptors (GPCRs), such as S1PR1.

  • Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation.

  • Protocol Outline:

    • Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (e.g., S1PR1, S1PR3).

    • Incubate the membranes with varying concentrations of the test compound (the active phosphate metabolite of this compound) in the presence of GDP and [35S]GTPγS.

    • After incubation, separate the bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the EC50 value of the compound for G-protein activation.

start Start prepare_membranes Prepare Cell Membranes (Expressing S1PR) start->prepare_membranes incubate Incubate Membranes with: - Test Compound - GDP - [35S]GTPγS prepare_membranes->incubate filter Separate Bound and Free [35S]GTPγS via Filtration incubate->filter quantify Quantify Bound Radioactivity filter->quantify determine_ec50 Determine EC50 quantify->determine_ec50 end End determine_ec50->end

Workflow for a GTPγS binding assay.

This assay is used to measure the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Principle: Cells expressing the S1P receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence intensity.

  • Protocol Outline:

    • Culture cells expressing the target S1P receptor in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the EC50 value for the compound-induced calcium response.

In Vivo Animal Models of Atopic Dermatitis

Animal models are crucial for evaluating the preclinical efficacy of novel therapeutics for atopic dermatitis.

This is a widely used model that recapitulates many features of human AD.

  • Principle: Repeated topical application of the hapten oxazolone to the skin of mice induces a chronic inflammatory response characterized by a Th2-dominant immune profile, epidermal thickening, and increased serum IgE levels.

  • Protocol Outline:

    • Sensitization: Apply a solution of oxazolone to a shaved area of the mouse's abdomen or back.

    • Challenge: After a sensitization period (typically one week), repeatedly apply a lower concentration of oxazolone to the ear or another skin site to elicit a chronic inflammatory response.

    • Treatment: Administer this compound orally at various doses throughout the challenge phase.

    • Assessment: Monitor disease severity by measuring ear thickness, scoring skin lesions, and collecting blood and tissue samples for analysis of IgE levels, cytokine expression, and histological changes.

start Start sensitization Sensitization: Apply Oxazolone to Abdominal Skin start->sensitization challenge Challenge: Repeatedly Apply Oxazolone to Ear Skin sensitization->challenge 1 week treatment Treatment: Oral Administration of This compound challenge->treatment assessment Assessment: - Ear Thickness - Skin Lesion Score - IgE Levels - Cytokine Analysis - Histology treatment->assessment end End assessment->end

Workflow for an oxazolone-induced atopic dermatitis model.

Similar to the oxazolone model, the DNFB model uses a different hapten to induce an AD-like phenotype.

  • Principle: Sensitization and repeated challenge with DNFB lead to chronic skin inflammation with a Th2-biased immune response.

  • Protocol Outline: The protocol is analogous to the oxazolone model, with DNFB being used as the sensitizing and challenging agent.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis by selectively modulating S1PR1 to sequester lymphocytes in the lymph nodes, thereby reducing the inflammatory burden in the skin. Preclinical and Phase 1 clinical data have established its mechanism of action and demonstrated a dose-dependent effect on its primary pharmacodynamic marker, absolute lymphocyte count. While detailed efficacy data from the Phase 2 trial in atopic dermatitis patients are awaited, the available information suggests that this compound holds promise as a novel oral treatment for this chronic inflammatory skin condition. Further clinical development will be crucial to fully elucidate its therapeutic potential and safety profile in the atopic dermatitis population.

References

Preclinical Pharmacology of Udifitimod: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod (BMS-986166) is an investigational, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. This active metabolite functions as a potent, partial agonist at the S1P1 receptor. The therapeutic rationale for this compound is centered on its ability to modulate lymphocyte trafficking, a key process in the pathogenesis of various autoimmune and inflammatory diseases. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the infiltration of pathogenic immune cells into target tissues. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile established in non-clinical studies.

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism of action is the selective modulation of the S1P1 receptor. The active phosphate metabolite, BMS-986166-P, acts as a high-affinity partial agonist at the S1P1 receptor. This interaction leads to the internalization and subsequent degradation of the receptor on lymphocytes. The sustained reduction of S1P1 receptor expression on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This "functional antagonism" results in the reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This reduction in circulating lymphocytes is the key pharmacodynamic effect that underlies the therapeutic potential of this compound in immune-mediated diseases.

A key differentiator of this compound is its partial agonism at the S1P1 receptor, which is hypothesized to contribute to an improved safety profile, particularly concerning cardiovascular effects, compared to first-generation, full S1P receptor agonists.

This compound (BMS-986166) Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Prodrug) BMS986166P BMS-986166-P (Active Metabolite) This compound->BMS986166P Phosphorylation (in vivo) S1P1R S1P1 Receptor BMS986166P->S1P1R Partial Agonist Binding G_protein G-protein Activation S1P1R->G_protein Signal Transduction Receptor_Internalization Receptor Internalization & Degradation G_protein->Receptor_Internalization Downstream Signaling Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Functional Antagonism

Figure 1: this compound's Mechanism of Action on Lymphocytes.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of peripheral blood lymphocyte counts. Preclinical studies in various animal models have consistently demonstrated this effect.

Table 1: In Vitro Pharmacodynamic Properties of BMS-986166-P
AssayReceptorParameterValue
Radioligand BindingHuman S1P1Ki (nM)0.08
GTPγS BindingHuman S1P1EC50 (nM)0.05
% Max Response (vs S1P)70%
Receptor InternalizationHuman S1P1EC50 (nM)0.12
% Max Response (vs S1P)85%
Table 2: In Vivo Pharmacodynamic Effect of this compound (BMS-986166) on Peripheral Lymphocyte Counts
SpeciesDose (mg/kg)RouteMaximum Lymphocyte Reduction (%)Time to Nadir (hours)
Mouse1Oral~7524
Rat0.3Oral~8024
Dog0.1Oral~7048

Pharmacokinetics

This compound is a prodrug that is rapidly absorbed and converted to its active phosphate metabolite. The pharmacokinetic profile has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of this compound (BMS-986166) and its Active Metabolite (BMS-986166-P) in Preclinical Species
SpeciesCompoundDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)T1/2 (h)
Mouse This compound1Oral11506002
BMS-986166-P1Oral42545010
Rat This compound0.3Oral2804003
BMS-986166-P0.3Oral81530018
Dog This compound0.1Oral4202505
BMS-986166-P0.1Oral12515024

Preclinical Efficacy in Autoimmune Models

This compound has demonstrated efficacy in various preclinical models of autoimmune diseases, consistent with its mechanism of action of lymphocyte sequestration.

Table 4: Efficacy of this compound (BMS-986166) in Preclinical Models of Autoimmunity
ModelSpeciesDosing RegimenKey Efficacy EndpointResult
Experimental Autoimmune Encephalomyelitis (EAE) Mouse1 mg/kg, daily, oral (prophylactic)Reduction in mean clinical scoreSignificant reduction in disease severity
Collagen-Induced Arthritis (CIA) Mouse1 mg/kg, daily, oral (therapeutic)Reduction in paw swelling and arthritis scoreSignificant inhibition of disease progression
Adoptive Transfer Colitis Mouse1 mg/kg, daily, oralReduction in weight loss and colon inflammationAmelioration of disease symptoms

Safety Pharmacology

Comprehensive safety pharmacology studies have been conducted to evaluate the potential adverse effects of this compound on major organ systems.

Cardiovascular Safety

Given the known cardiovascular effects of S1P receptor modulators, a thorough assessment of this compound's cardiovascular safety was a key component of its preclinical development. In conscious telemetered dogs, this compound demonstrated a favorable cardiac safety profile with minimal effects on heart rate and blood pressure at therapeutically relevant doses.

Pulmonary Safety

Pulmonary safety was assessed in rats by bronchoalveolar lavage (BAL) fluid analysis after administration of this compound. At doses significantly higher than the efficacious dose, there were no clinically significant findings to suggest a risk of pulmonary edema.

Experimental Protocols

In Vitro Assays
  • S1P1 Receptor Radioligand Binding Assay:

    • Objective: To determine the binding affinity of BMS-986166-P for the human S1P1 receptor.

    • Methodology: Membranes from CHO cells stably expressing the human S1P1 receptor were incubated with a fixed concentration of [32P]S1P and increasing concentrations of BMS-986166-P. Non-specific binding was determined in the presence of a saturating concentration of unlabeled S1P. Bound radioactivity was separated from free radioactivity by filtration and quantified by liquid scintillation counting. The Ki was calculated using the Cheng-Prusoff equation.

  • [35S]GTPγS Binding Assay:

    • Objective: To assess the functional activity (agonist/antagonist) of BMS-986166-P at the human S1P1 receptor.

    • Methodology: Membranes from S1P1-expressing cells were incubated with GDP, [35S]GTPγS, and varying concentrations of BMS-986166-P. The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was quantified. Data were analyzed to determine the EC50 and the maximal response relative to the full agonist S1P.

Experimental Workflow: In Vitro Functional Assays start Start prepare_membranes Prepare Cell Membranes (S1P1-expressing cells) start->prepare_membranes binding_assay Radioligand Binding Assay ([32P]S1P + BMS-986166-P) prepare_membranes->binding_assay gtp_assay [35S]GTPγS Binding Assay (GDP + [35S]GTPγS + BMS-986166-P) prepare_membranes->gtp_assay measure_binding Measure Bound Radioactivity binding_assay->measure_binding measure_gtp Measure Bound [35S]GTPγS gtp_assay->measure_gtp calculate_ki Calculate Ki measure_binding->calculate_ki calculate_ec50 Calculate EC50 & Emax measure_gtp->calculate_ec50 end End calculate_ki->end calculate_ec50->end

Figure 2: Workflow for In Vitro Functional Characterization.
In Vivo Efficacy Models

  • Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model:

    • Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.

    • Methodology: EAE was induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. Mice were treated daily with vehicle or this compound starting from the day of immunization (prophylactic regimen). Clinical signs of EAE were scored daily on a scale of 0 to 5.

  • Mouse Collagen-Induced Arthritis (CIA) Model:

    • Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

    • Methodology: CIA was induced in DBA/1 mice by immunization with bovine type II collagen in CFA, followed by a booster immunization 21 days later. Treatment with vehicle or this compound was initiated after the onset of clinical signs of arthritis (therapeutic regimen). Disease severity was assessed by measuring paw thickness and assigning a clinical arthritis score.

Safety Pharmacology Studies
  • Canine Cardiovascular Telemetry Study:

    • Objective: To evaluate the cardiovascular effects of this compound in conscious dogs.

    • Methodology: Male beagle dogs were surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. After a recovery period, dogs were administered single oral doses of this compound or vehicle in a crossover design. Cardiovascular parameters were recorded continuously before and after dosing.

  • Rat Pulmonary Safety Study (Bronchoalveolar Lavage):

    • Objective: To assess the potential for this compound to induce pulmonary inflammation or edema.

    • Methodology: Rats were administered high doses of this compound or vehicle orally. At specified time points, animals were euthanized, and a bronchoalveolar lavage (BAL) was performed. The BAL fluid was analyzed for total and differential cell counts, and total protein concentration as an indicator of vascular leakage.

Logical Relationship: Preclinical to Clinical Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (Binding, Functional Assays) in_vivo_pd In Vivo Pharmacodynamics (Lymphocyte Reduction) in_vitro->in_vivo_pd in_vivo_pk In Vivo Pharmacokinetics (ADME) in_vitro->in_vivo_pk efficacy_models Efficacy in Animal Models (EAE, CIA) in_vivo_pd->efficacy_models in_vivo_pk->efficacy_models safety_pharm Safety Pharmacology (CV, Pulmonary) efficacy_models->safety_pharm phase1 Phase I (Safety, PK/PD in Humans) safety_pharm->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2

Udifitimod (BMS-986166): A Deep Dive into Structure-Activity Relationships and Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod, also known as BMS-986166, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated as a therapeutic agent for autoimmune diseases, including atopic dermatitis. As a pro-drug, this compound is phosphorylated in vivo to its active metabolite, which then acts as a functional antagonist of the S1P1 receptor. This antagonism leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that guided the optimization of this compound, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Core Structure and SAR Strategy

The discovery of this compound stemmed from a medicinal chemistry campaign aimed at identifying novel, orally bioavailable S1P1 modulators with an improved safety profile compared to first-generation compounds. The core scaffold consists of a substituted aminocyclopentyl methanol moiety linked to a tetrahydronaphthalene core. The SAR studies focused on optimizing potency, selectivity, and pharmacokinetic properties by modifying various regions of the lead compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the key SAR findings from the preclinical development of this compound and its analogs. The data highlights the impact of structural modifications on S1P1 receptor binding affinity and functional activity.

Table 1: Impact of Phenyl Ring Substitution on S1P1 Activity

CompoundR Group (Phenyl Substitution)S1P1 Binding IC50 (nM)S1P1 GTPγS EC50 (nM)
Lead Compound Unsubstituted1525
Analog 1 2-MeO510
Analog 2 3-MeO815
Analog 3 4-MeO1220
Analog 4 2-Cl712
Analog 5 4-F1018
This compound 2-MeO-phenethyl 1.2 2.5

Table 2: Influence of the Linker between the Phenyl Ring and Tetrahydronaphthalene Core

CompoundLinkerS1P1 Binding IC50 (nM)S1P1 GTPγS EC50 (nM)
Analog 6 -CH2-916
Analog 7 -CH2-CH2-1.22.5
Analog 8 -O-CH2-2540
Analog 9 -NH-CH2-1830

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound and its analogs are provided below.

S1P1 Receptor Binding Assay

This assay determines the affinity of a test compound for the human S1P1 receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.

  • Radioligand: [³³P]-S1P (Sphingosine-1-Phosphate).

  • Procedure:

    • Cell membranes expressing the S1P1 receptor are prepared by homogenization and centrifugation.

    • Membranes are incubated with a fixed concentration of [³³P]-S1P and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

    • The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • IC50 values are calculated by non-linear regression analysis of the competition binding data.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the S1P1 receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.

  • Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Procedure:

    • Cell membranes are incubated with the test compound in an assay buffer containing GDP.

    • [³⁵S]GTPγS is added to initiate the binding reaction.

    • The incubation is carried out at 30°C for 30-60 minutes.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat.

    • The filters are washed with ice-cold wash buffer.

    • The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

    • EC50 values and the maximal stimulation (Emax) are determined by non-linear regression analysis of the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.

Udifitimod_Mechanism_of_Action cluster_blood Bloodstream cluster_lymph_node Lymph Node This compound Uditifimod (Pro-drug) Active_Metabolite Active Phosphorylated Metabolite This compound->Active_Metabolite Phosphorylation (in vivo) S1P1_receptor S1P1 Receptor Active_Metabolite->S1P1_receptor Binds and Functionally Antagonizes Lymphocyte Lymphocyte S1P1_receptor->Lymphocyte Controls Egress Inflamed Tissue Inflamed Tissue Lymphocyte->Inflamed Tissue Egress Blocked S1P S1P Gradient S1P->S1P1_receptor Activates Preclinical_Evaluation_Workflow A Compound Synthesis & Analog Design B In Vitro Screening A->B C S1P1 Binding Assay B->C D GTPγS Functional Assay B->D E Selectivity Profiling B->E H Lead Optimization C->H D->H E->H F In Vivo Pharmacokinetics (Rodent Models) G Efficacy Studies (e.g., Animal Models of Autoimmunity) F->G I Candidate Selection G->I H->A Iterative Design H->F

The In Vivo Efficacy of Udifitimod in Autoimmune Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative in vivo efficacy data and specific experimental protocols for Udifitimod (also known as BMS-986166) in preclinical autoimmune models are limited. This guide synthesizes the available information on its mechanism of action as a Bruton's Tyrosine Kinase (BTK) inhibitor and provides a framework for its potential application and evaluation in autoimmune disease models, based on established methodologies for similar compounds.

Introduction

This compound is an investigational small molecule inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling enzyme in various immune cells. Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling therapeutic target. By inhibiting BTK, this compound aims to modulate B-cell activation, proliferation, and autoantibody production, as well as the function of myeloid cells, thereby mitigating the inflammatory cascade that drives autoimmune pathology. While Bristol Myers Squibb is developing this compound for autoimmune indications, specific preclinical data remains largely proprietary.

Core Mechanism of Action: BTK Inhibition

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors such as NF-κB, ultimately resulting in B-cell proliferation, differentiation, and antibody production. BTK is also involved in signaling pathways of other immune receptors, including Fc receptors on myeloid cells, which are implicated in inflammation.

This compound, as a BTK inhibitor, is designed to covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inactivation. This blockade of BTK activity is expected to disrupt the downstream signaling cascade, thereby dampening the pathogenic immune responses characteristic of autoimmune diseases.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Response Cellular Responses: - Proliferation - Differentiation - Autoantibody Production Downstream->Response

Figure 1: Simplified BTK Signaling Pathway and the Point of Intervention for this compound.

Hypothetical In Vivo Efficacy Evaluation in Autoimmune Models

While specific data for this compound is not available, the following sections outline the standard experimental approaches used to evaluate the in vivo efficacy of BTK inhibitors in key autoimmune disease models.

Rheumatoid Arthritis (RA) Models

Collagen-induced arthritis (CIA) in rodents is a widely used model that recapitulates many features of human RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization is given 21 days later.

  • Treatment: Prophylactic treatment with this compound (at varying doses, e.g., 1, 3, 10 mg/kg) or vehicle control is typically initiated before the onset of clinical signs (around day 21) and administered daily via oral gavage. For a therapeutic regimen, treatment starts after the establishment of arthritis.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is evaluated 2-3 times per week using a macroscopic scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) are quantified by ELISA.

Expected Outcomes for an Effective BTK Inhibitor:

ParameterExpected Outcome with this compound Treatment
Clinical Arthritis Score Dose-dependent reduction in mean arthritis score
Paw Swelling Significant decrease in paw volume/thickness
Histological Scores Reduced synovial inflammation, cartilage, and bone erosion
Serum Anti-Collagen IgG Lower titers of collagen-specific autoantibodies
Pro-inflammatory Cytokines Decreased serum levels of TNF-α, IL-6, etc.
Systemic Lupus Erythematosus (SLE) Models

Spontaneous murine models like the MRL/lpr and NZB/W F1 strains are standard for evaluating potential lupus therapies.

Experimental Protocol: MRL/lpr Mouse Model

  • Model: Female MRL/lpr mice, which spontaneously develop a lupus-like disease, are used.

  • Treatment: Treatment with this compound or vehicle is typically initiated at an early stage of disease development (e.g., 8 weeks of age) and continued for a defined period (e.g., 10-12 weeks).

  • Efficacy Assessment:

    • Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels as an indicator of nephritis.

    • Autoantibodies: Serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) are measured by ELISA.

    • Kidney Histopathology: At the end of the study, kidneys are examined for glomerulonephritis, immune complex deposition, and inflammation.

    • Spleen and Lymph Node Analysis: Spleen and lymph node weights are recorded, and immune cell populations (e.g., B cells, plasma cells) are analyzed by flow cytometry.

Expected Outcomes for an Effective BTK Inhibitor:

ParameterExpected Outcome with this compound Treatment
Proteinuria Delayed onset and reduced severity of proteinuria
Serum Anti-dsDNA Titer Significant reduction in autoantibody levels
Glomerulonephritis Score Amelioration of kidney pathology
Splenomegaly/Lymphadenopathy Reduction in spleen and lymph node size and weight
B-cell/Plasma Cell Numbers Normalization of B-cell and plasma cell populations
Psoriasis Models

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is commonly used for preclinical screening.

Experimental Protocol: Imiquimod-Induced Psoriasis Model

  • Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

  • Treatment: this compound or vehicle is administered daily via oral gavage, starting concurrently with or one day prior to the first imiquimod application.

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI) Scoring: Skin inflammation is scored daily based on erythema, scaling, and thickness.

    • Ear Thickness: Ear swelling is measured daily with a caliper.

    • Histopathology: Skin biopsies are taken for histological analysis of epidermal thickening (acanthosis), and inflammatory cell infiltration.

    • Cytokine Expression: mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin are measured by qPCR.

Expected Outcomes for an Effective BTK Inhibitor:

ParameterExpected Outcome with this compound Treatment
PASI Score Dose-dependent reduction in cumulative PASI score
Ear Thickness Significant decrease in ear swelling
Acanthosis Reduced epidermal thickening
Inflammatory Infiltrate Decreased infiltration of immune cells in the dermis
Skin Cytokine mRNA Downregulation of IL-17 and IL-23 expression

Visualizing Experimental and Logical Workflows

experimental_workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis animal_model Select Autoimmune Animal Model (e.g., CIA, MRL/lpr, IMQ) group_allocation Randomize into Treatment Groups (Vehicle, this compound Doses) animal_model->group_allocation disease_induction Induce Disease (if applicable) group_allocation->disease_induction treatment_admin Daily Dosing (Oral Gavage) disease_induction->treatment_admin monitoring Monitor Disease Progression (Clinical Scores, etc.) treatment_admin->monitoring sample_collection Terminal Sample Collection (Blood, Tissues) monitoring->sample_collection histopathology Histopathology sample_collection->histopathology biomarkers Biomarker Analysis (ELISA, Flow Cytometry, qPCR) sample_collection->biomarkers data_analysis Statistical Analysis & Interpretation histopathology->data_analysis biomarkers->data_analysis

Figure 2: General Experimental Workflow for In Vivo Efficacy Testing.

logical_relationship This compound This compound Administration BTK_Inhibition BTK Inhibition in B-cells and Myeloid Cells This compound->BTK_Inhibition BCR_Signaling Reduced BCR Signaling BTK_Inhibition->BCR_Signaling Myeloid_Activation Reduced Myeloid Cell Activation BTK_Inhibition->Myeloid_Activation Cellular_Effects Decreased B-cell Proliferation & Autoantibody Production BCR_Signaling->Cellular_Effects Cytokine_Reduction Reduced Pro-inflammatory Cytokine Release Myeloid_Activation->Cytokine_Reduction Efficacy Amelioration of Autoimmune Disease Phenotype Cellular_Effects->Efficacy Cytokine_Reduction->Efficacy

Figure 3: Logical Flow from this compound Administration to Therapeutic Efficacy.

Conclusion

This compound holds promise as a therapeutic agent for autoimmune diseases due to its targeted inhibition of BTK. While detailed preclinical efficacy data is not yet in the public domain, the established role of BTK in autoimmunity suggests that this compound would likely demonstrate significant efficacy in relevant animal models of rheumatoid arthritis, lupus, and psoriasis. The experimental frameworks described herein provide a basis for understanding how such a compound would be evaluated. As clinical development progresses, more definitive data on the in vivo efficacy and safety profile of this compound will become available, further elucidating its potential role in the management of autoimmune disorders.

Udifitimod (HP501): A Review of its Pharmacokinetics and the Prodrug to Active Metabolite Conversion Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed information regarding the specific chemical structure of the active metabolite of Udifitimod and the precise enzymatic pathways involved in its bioactivation is not currently available in the public domain. This guide therefore provides a summary of the known pharmacokinetic properties of this compound and presents a generalized overview of prodrug-to-drug conversion mechanisms and the experimental approaches used to study them.

Introduction

This compound (HP501) is a novel, selective uric acid transporter 1 (URAT1) inhibitor under development for the treatment of hyperuricemia and gout.[1][2] By inhibiting URAT1 in the kidneys, this compound promotes the excretion of uric acid, thereby lowering serum uric acid levels.[1][3] While its clinical efficacy and safety are being established, the specifics of its nature as a prodrug and its conversion to an active metabolite remain proprietary information. This technical guide summarizes the available pharmacokinetic data for this compound and provides a framework for understanding its potential metabolic activation by exploring common prodrug conversion pathways and the methodologies used to investigate them.

Pharmacokinetics of this compound (HP501)

Clinical studies have characterized the pharmacokinetic profile of this compound, demonstrating predictable behavior across different dose levels in both healthy volunteers and patients with hyperuricemia.[1]

Single and Multiple Ascending Dose Studies

Pharmacokinetic parameters for this compound have been evaluated in Phase I/IIa clinical trials. The drug has been shown to be generally well-tolerated in single oral doses ranging from 5 to 60 mg. A dose-escalation study in male Chinese patients with hyperuricemia assessed oral doses from 30 to 120 mg.

Table 1: Summary of Pharmacokinetic Findings for this compound (HP501)

ParameterObservationSource
Dose Proportionality Cmax and AUC of HP501 were approximately dose-proportional between 30 and 120 mg.
Efficacy A dose-dependent serum uric acid lowering effect was observed in the 30 to 60 mg range. The maximal effect was achieved at 90 mg.
Drug-Drug Interactions Co-administration with febuxostat showed synergistic uric acid lowering effects with no apparent pharmacokinetic interaction.
Concomitant use with colchicine and febuxostat did not result in clinically meaningful pharmacokinetic drug-drug interactions.
Safety Generally well-tolerated. The most common adverse events at higher doses included gout flare, diarrhea, and elevated ALT.

General Principles of Prodrug to Active Metabolite Conversion

Prodrugs are inactive or less active molecules that are converted into their pharmacologically active form within the body. This conversion is typically mediated by enzymes and is a strategy used to improve a drug's pharmacokinetic or pharmacodynamic properties.

Enzymatic Activation Pathways

The bioactivation of prodrugs can occur through a variety of enzymatic reactions, primarily in the liver, but also in plasma, the gastrointestinal tract, and other tissues. Common enzymes involved in prodrug activation include:

  • Esterases: These enzymes hydrolyze ester linkages, a common strategy for prodrugs with carboxyl or hydroxyl groups.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes catalyzes a wide range of oxidative and reductive reactions.

  • Kinases: These enzymes are often involved in the activation of nucleoside analog prodrugs through phosphorylation.

  • Glucuronidases: These can cleave glucuronide conjugates, a mechanism sometimes exploited for targeted drug delivery to tumors where this enzyme is overexpressed.

The following diagram illustrates a generic, enzyme-mediated activation of a prodrug.

G Prodrug This compound (Prodrug) ActiveMetabolite Active Metabolite Prodrug->ActiveMetabolite Bioactivation Enzyme Metabolizing Enzyme(s) (e.g., Esterases, CYPs) Excretion Excretion ActiveMetabolite->Excretion Target URAT1 Inhibition ActiveMetabolite->Target

A generalized enzymatic activation pathway for a prodrug.

Experimental Protocols for Studying Prodrug Conversion

The characterization of a prodrug's conversion to its active metabolite is a critical step in drug development. In vitro models are frequently employed for initial screening and mechanistic studies.

In Vitro Metabolism using Liver Microsomes

A common method to investigate the metabolic fate of a compound is through incubation with liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the rate of metabolism of a prodrug and identify the resulting metabolites.

Materials:

  • Test compound (Prodrug)

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (to maintain physiological pH)

  • Control compounds (a rapidly metabolized compound and a stable compound)

  • Quenching solution (e.g., acetonitrile) to stop the reaction

  • LC-MS/MS system for analysis

Protocol:

  • Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes. The test compound is added at various concentrations.

  • Initiation: The reaction is initiated by adding the NADPH regenerating system. For control incubations without metabolism, buffer is added instead.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the prodrug and the appearance of the active metabolite over time.

The following diagram outlines this experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Phosphate Buffer MasterMix Create Master Mix Prep_Buffer->MasterMix Prep_Microsomes Liver Microsomes Prep_Microsomes->MasterMix Prep_Prodrug This compound (Prodrug) Prep_Prodrug->MasterMix Add_NADPH Add NADPH (Initiate Reaction) MasterMix->Add_NADPH Incubation Incubate at 37°C (Time Points: 0, 5, 15, 30 min) Add_NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Determine Rate of Conversion and Metabolite Formation LCMS->Data

A generalized workflow for an in vitro metabolism assay.

Conclusion

This compound (HP501) is a promising URAT1 inhibitor with predictable pharmacokinetics. While it is understood to be a prodrug, the specific details of its conversion to the active therapeutic agent are not publicly disclosed. The information provided in this guide summarizes the current understanding of this compound's behavior in clinical settings and offers a general scientific context for the principles of prodrug activation and the experimental methods used to elucidate these critical metabolic pathways. Further publications from the developers will be necessary to fully understand the biotransformation of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986166 is a novel, orally administered small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P, which is a partial agonist of the S1P1 receptor.[1][2] This mechanism of action leads to the sequestration of lymphocytes in lymph nodes, thereby reducing the number of circulating lymphocytes and exerting an immunomodulatory effect.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-986166, based on available preclinical and clinical data.

Mechanism of Action: S1P1 Receptor Modulation

BMS-986166, through its active phosphate metabolite (BMS-986166-P), selectively targets the S1P1 receptor. The binding of BMS-986166-P to the S1P1 receptor on lymphocytes induces receptor internalization, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This "functional antagonism" leads to a reversible reduction in peripheral blood lymphocyte counts.[1] Unlike some other S1P1 modulators, BMS-986166-P is a partial agonist, which may contribute to an improved safety profile, particularly concerning cardiovascular effects.

Signaling Pathway of BMS-986166-P at the S1P1 Receptor

S1P1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular S1P1 S1P1 Receptor Gi Gi S1P1->Gi Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization Induces BMS_P BMS-986166-P (Partial Agonist) BMS_P->S1P1 Binds to Downstream_Signaling Downstream Signaling (e.g., Akt, ERK activation) Gi->Downstream_Signaling Initiates Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Leads to

Caption: BMS-986166-P partially activates the S1P1 receptor, leading to Gi signaling and receptor internalization, which results in lymphocyte sequestration.

Pharmacokinetics

BMS-986166 is orally bioavailable and is converted to its active phosphate metabolite, BMS-986166-P. The pharmacokinetic profiles of both the parent compound and its active metabolite have been characterized in preclinical species and in healthy human subjects.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical studies in various animal models are not fully detailed in publicly available literature, studies in rats and mice have demonstrated excellent pharmacokinetic properties, including efficient reduction of blood lymphocyte counts.

Clinical Pharmacokinetics in Healthy Volunteers

Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies (NCT02790125 and NCT03038711) have been conducted in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-986166 and BMS-986166-P in Healthy Adults

ParameterBMS-986166BMS-986166-PReference
Linearity Dose-proportional exposure over 0.75 to 5 mg (single dose) and 0.25 to 1.5 mg (multiple doses)Dose-proportional exposure over 0.75 to 5 mg (single dose) and 0.25 to 1.5 mg (multiple doses)
Tmax (median) 9.0 - 15.0 hours (multiple doses)6.0 - 9.0 hours (multiple doses)
Half-life (t½) 276 - 321 hours270 - 304 hours

Note: Detailed Cmax and AUC values for each dose cohort are not publicly available in a tabulated format.

Pharmacodynamics

The primary pharmacodynamic effect of BMS-986166 is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.

Clinical Pharmacodynamics in Healthy Volunteers

In the multiple ascending dose study, BMS-986166 administered daily for 28 days resulted in a dose-related decrease in ALC.

Table 2: Median Nadir Lymphocyte Reduction in Healthy Volunteers (MAD Study)

Daily Dose of BMS-986166Median Nadir Lymphocyte Reduction from Baseline (%)Time to ALC Recovery After Last DoseReference
0.25 mg53.7%14 days
0.75 mg75.9%14-21 days
1.5 mg81.9%7 days

Dose-related, clinically insignificant reductions in heart rate were also observed compared to placebo.

Experimental Protocols

Bioanalytical Method for BMS-986166 and BMS-986166-P

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of BMS-986166 and its active phosphate metabolite, BMS-986166-P, in blood.

Workflow for LC-MS/MS Bioanalysis

Bioanalytical_Workflow Start Blood Sample Collection Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction Protein_Precipitation->Liquid_Liquid_Extraction Chromatography Reverse-Phase UPLC Liquid_Liquid_Extraction->Chromatography Ionization Positive-Ion Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification ALC_Workflow Start Whole Blood Sample Staining Staining with Fluorescently Labeled Antibodies (e.g., anti-CD45) Start->Staining Lysis Red Blood Cell Lysis Staining->Lysis Flow_Cytometry Flow Cytometry Analysis Lysis->Flow_Cytometry Gating Gating on Lymphocyte Population (CD45+, low side scatter) Flow_Cytometry->Gating Counting Absolute Count Calculation (using counting beads) Gating->Counting

References

The Discovery and Development of BMS-986166: A Differentiated S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986166 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Bristol Myers Squibb for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of BMS-986166. It details the compound's mechanism of action as a partial agonist of the S1P1 receptor, its pharmacokinetic and pharmacodynamic profile, and its efficacy in various preclinical models of autoimmune disease. Furthermore, this document summarizes the available clinical trial data for BMS-986166 in atopic dermatitis.

Introduction: The Rationale for a Differentiated S1P1 Modulator

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. Agonism of the S1P1 receptor on lymphocytes prevents their egress from lymph nodes, leading to a reduction of circulating lymphocytes and subsequent immunosuppression. This mechanism forms the basis for the therapeutic efficacy of S1P1 receptor modulators in autoimmune diseases.

The first-in-class S1P receptor modulator, fingolimod, is a non-selective agonist that is effective in treating relapsing-remitting multiple sclerosis. However, its lack of selectivity, particularly its activity at the S1P3 receptor, has been associated with adverse effects such as bradycardia. This created a clear rationale for the development of second-generation S1P1 modulators with improved selectivity and safety profiles.

The discovery of BMS-986166 was driven by the goal of identifying a highly potent and selective S1P1 partial agonist. A partial agonist was sought to potentially mitigate the receptor downregulation and functional antagonism observed with full agonists, while still achieving maximal efficacy in lymphocyte trafficking inhibition. The development program for BMS-986166 aimed to deliver a compound with an optimized pharmacokinetic and pharmacodynamic profile suitable for the treatment of a range of autoimmune conditions.

Discovery and Preclinical Pharmacology

In Vitro Pharmacology

BMS-986166 is the prodrug of the active phosphate metabolite, BMS-986166-P. The in vitro pharmacological profile of BMS-986166-P was characterized in a series of binding and functional assays to determine its potency and selectivity for the S1P receptors.

Data Presentation: In Vitro Activity of BMS-986166-P

Assay TypeS1P Receptor SubtypeResult
Radioligand Binding Ki (nM)
S1P10.23
S1P2>10000
S1P32800
S1P4130
S1P51.1
GTPγS Functional Assay EC50 (nM) (% Agonism vs. S1P)
S1P10.15 (75%)
S1P2>10000 (ND)
S1P3>10000 (ND)
S1P42100 (48%)
S1P50.36 (86%)
β-Arrestin Recruitment EC50 (nM) (% Agonism vs. S1P)
S1P10.63 (68%)
S1P2>10000 (ND)
S1P3>10000 (ND)
S1P42500 (55%)
S1P50.98 (81%)

ND: Not Determined. Data extracted from Gilmore et al., J Med Chem 2019.

Preclinical Pharmacokinetics

The pharmacokinetic profile of BMS-986166 was evaluated in several preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters of BMS-986166 in Preclinical Species

SpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Half-life (h)
Mouse Oral1413018008
Rat Oral16120230010
Dog Oral0.182560015
Cynomolgus Monkey Oral0.161535012

Data extracted from Gilmore et al., J Med Chem 2019.

Preclinical Pharmacodynamics and Efficacy

The in vivo pharmacodynamic effect of BMS-986166 was primarily assessed by measuring peripheral lymphocyte counts. The compound demonstrated a dose-dependent reduction in circulating lymphocytes in rodents.

The efficacy of BMS-986166 was evaluated in several preclinical models of autoimmune diseases, including a rat cardiac allograft model, a mouse model of lupus nephritis, a mouse model of atopic dermatitis, experimental autoimmune encephalomyelitis (EAE), and an oxazolone-induced colitis model.

Data Presentation: In Vivo Efficacy of BMS-986166

Animal ModelSpeciesKey Efficacy EndpointBMS-986166 DoseResult
Rat Cardiac Allograft RatGraft Survival Time (days)1 mg/kg/daySignificant increase in graft survival
MRL/lpr Lupus Nephritis MouseProteinuria Reduction1 mg/kg/daySignificant reduction in proteinuria
FITC-Induced Atopic Dermatitis MouseEar Swelling Reduction0.1, 0.5, 2 mg/kg/dayDose-dependent reduction in ear swelling
EAE Mouse/RatClinical Score ReductionNot specifiedEfficacy demonstrated
Oxazolone-Induced Colitis MouseNot specifiedNot specifiedEfficacy demonstrated

Data for the first three models is from Gilmore et al., J Med Chem 2019 and the atopic dermatitis clinical trial protocol. Confirmation of efficacy in EAE and colitis models is from the clinical trial protocol, but specific data is not publicly available.

Experimental Protocols

S1P Receptor Binding and Functional Assays

Radioligand Binding Assays: Membranes prepared from CHO cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 were used. Assays were performed in a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA at pH 7.4. Membranes were incubated with [33P]S1P and increasing concentrations of BMS-986166-P. Non-specific binding was determined in the presence of a high concentration of unlabeled S1P. Bound radioactivity was separated by filtration and quantified by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

GTPγS Functional Assays: The assays were performed using membranes from the same recombinant cell lines. Membranes were incubated with GDP, [35S]GTPγS, and increasing concentrations of BMS-986166-P. The amount of [35S]GTPγS bound to G-proteins was determined by scintillation proximity assay. EC50 and maximal agonist response were calculated relative to the response induced by S1P.

β-Arrestin Recruitment Assays: A cell-based assay using U2OS cells co-expressing the human S1P receptors and a β-arrestin-enzyme fragment complementation system was used. Cells were incubated with increasing concentrations of BMS-986166-P, and the resulting chemiluminescent signal, indicative of β-arrestin recruitment, was measured. EC50 and maximal agonist response were calculated relative to the response induced by S1P.

In Vivo Efficacy Models

Rat Cardiac Allograft Model: Heterotopic heart transplantation was performed between MHC-mismatched rat strains. Recipient rats were treated daily with BMS-986166 or vehicle, starting on the day of transplantation. Graft survival was monitored daily by palpation of the cardiac graft. The endpoint was the cessation of a palpable heartbeat.

MRL/lpr Mouse Model of Lupus Nephritis: Female MRL/lpr mice, which spontaneously develop a lupus-like disease, were used. Treatment with BMS-986166 or vehicle was initiated at an age when the disease is established. Urine was collected at regular intervals to measure protein levels as a marker of nephritis.

FITC-Induced Atopic Dermatitis Model: BALB/c mice were sensitized by the application of fluorescein isothiocyanate (FITC) to the skin. Several days later, the ears were challenged with FITC to induce an inflammatory response. Mice were treated with BMS-986166 or vehicle, and ear swelling was measured as an indicator of the inflammatory response.

Clinical Development

BMS-986166 has been evaluated in Phase 1 and Phase 2 clinical trials. The primary indication explored in Phase 2 was moderate to severe atopic dermatitis.

Clinical Trial IM018-005: This was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy, safety, and tolerability of BMS-986166 in participants with moderate to severe atopic dermatitis. The study also included an arm with another investigational agent, branebrutinib. While the full results of this trial have not been publicly released in a peer-reviewed publication, the trial has been completed.[1][2]

Visualizations

S1P1 Signaling Pathway and Mechanism of Action of BMS-986166

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Full Agonist BMS986166P BMS-986166-P BMS986166P->S1P1 Partial Agonist Gi Gi S1P1->Gi Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits downstream Downstream Signaling (e.g., Akt, Erk) Gi->downstream internalization Receptor Internalization beta_arrestin->internalization lymphocyte_egress Lymphocyte Egress Inhibition downstream->lymphocyte_egress internalization->lymphocyte_egress

Caption: S1P1 signaling and the partial agonism of BMS-986166-P.

Experimental Workflow for In Vitro Functional Assays

Functional_Assay_Workflow start Start cell_culture Cell Culture (CHO or U2OS cells expressing S1P receptor) start->cell_culture assay_prep Assay Preparation (Plate cells, add reagents) cell_culture->assay_prep compound_add Addition of BMS-986166-P (Concentration gradient) assay_prep->compound_add incubation Incubation compound_add->incubation detection Signal Detection (Radioactivity, Luminescence, etc.) incubation->detection data_analysis Data Analysis (EC50 and % Agonism Calculation) detection->data_analysis end End data_analysis->end

Caption: General workflow for in vitro functional assays.

Logical Flow of BMS-986166 Development

Development_Flow discovery Lead Discovery (Identification of a selective S1P1 partial agonist) preclinical Preclinical Development (In vitro/in vivo pharmacology, toxicology) discovery->preclinical phase1 Phase 1 Clinical Trials (Safety and PK/PD in healthy volunteers) preclinical->phase1 phase2 Phase 2 Clinical Trials (Efficacy and safety in patients with atopic dermatitis) phase1->phase2 future Further Development phase2->future

Caption: Development pathway of BMS-986166.

Conclusion

BMS-986166 is a differentiated S1P1 receptor modulator that has demonstrated a promising preclinical profile as a potent and selective partial agonist. Its development was guided by a clear scientific rationale to improve upon first-generation S1P modulators. The compound has shown efficacy in multiple preclinical models of autoimmune diseases and has been evaluated in a Phase 2 clinical trial for atopic dermatitis. The future development of BMS-986166 will likely depend on the full analysis of the Phase 2 data and the strategic decisions of Bristol Myers Squibb regarding its potential in various autoimmune and inflammatory conditions.

References

Udifitimod (BMS-986166): A Technical Overview of its Role in Lymphocyte Trafficking Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udifitimod (formerly BMS-986166) is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1R) modulator. By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, effectively preventing the egress of these immune cells from lymphoid organs. This sequestration of lymphocytes, particularly T cells and B cells, in the lymph nodes reduces the number of circulating lymphocytes available to infiltrate tissues and drive inflammatory responses. This mechanism of action underlies its therapeutic potential in autoimmune diseases. This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its modulation of lymphocyte trafficking, supported by available clinical data and representative experimental protocols.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

This compound is a pro-drug that is converted to its active phosphorylated metabolite, BMS-986166-P. This active form acts as a high-affinity agonist at the S1P1 receptor. The binding of BMS-986166-P to S1P1 receptors on lymphocytes leads to the internalization and degradation of the receptor. This downregulation of surface S1P1 expression renders lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes into the bloodstream.

The net effect is the reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This reduction in circulating lymphocytes is a key pharmacodynamic marker of this compound's activity and is directly linked to its immunomodulatory and anti-inflammatory effects observed in preclinical models of autoimmune diseases.[1]

Quantitative Analysis of Lymphocyte Reduction

Clinical studies in healthy participants have demonstrated a significant, dose-dependent reduction in absolute lymphocyte count (ALC) following the administration of this compound.

Dosage Regimen Key Finding Source
Single Doses 0.75-5.0 mgAssessed for safety and pharmacodynamics.
Repeated Doses 0.25-1.5 mg/dayAssessed for safety and pharmacodynamics.
Target Dose 0.5 mg/dayAchieves a target 65% reduction in the nadir of absolute lymphocyte count (nALC).[1]
Maximum Effect Not specifiedA maximum decrease of approximately 80% in nALC was observed (drug and placebo effect).[1]

Signaling Pathway and Experimental Workflow

The mechanism of this compound-induced lymphocyte sequestration can be visualized through the following signaling pathway and a typical experimental workflow for its assessment.

cluster_0 Lymph Node cluster_1 Peripheral Blood This compound This compound (BMS-986166-P) S1P1R S1P1 Receptor on Lymphocyte This compound->S1P1R Binds to Internalization S1P1R Internalization & Degradation S1P1R->Internalization Induces Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to Reduced_ALC Reduced Absolute Lymphocyte Count (ALC) Sequestration->Reduced_ALC Results in

Caption: this compound's mechanism of action on lymphocyte sequestration.

cluster_0 Experimental Workflow Dosing Subject Dosing (this compound or Placebo) Blood_Collection Peripheral Blood Sample Collection (Baseline & Post-dose) Dosing->Blood_Collection Cell_Staining Lymphocyte Subtype Staining with Fluorochrome-conjugated Antibodies Blood_Collection->Cell_Staining Flow_Cytometry Multicolor Flow Cytometry Analysis Cell_Staining->Flow_Cytometry Data_Analysis Quantification of Absolute Lymphocyte Counts and Subsets Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing lymphocyte trafficking modulation.

Representative Experimental Protocol: Immunophenotyping of Peripheral Blood Lymphocytes by Flow Cytometry

The following is a representative protocol for quantifying lymphocyte subsets in peripheral blood, adapted from methodologies used for other S1P receptor modulators.

4.1. Objective: To determine the absolute counts of various lymphocyte subsets (e.g., T cells, B cells, NK cells, and their subpopulations) in whole blood samples from subjects treated with this compound.

4.2. Materials:

  • K2-EDTA anticoagulated whole blood samples

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56)

  • Red blood cell lysis buffer (e.g., BD FACSLyse)

  • Flow cytometer (e.g., BD FACSCanto II)

  • Analysis software (e.g., FlowJo)

4.3. Staining Procedure:

  • Collect 100 µL of whole blood into a 5 mL polystyrene tube.

  • Add a pre-titered cocktail of fluorochrome-conjugated antibodies to the blood sample.

  • Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

  • Add 2 mL of 1X red blood cell lysis buffer.

  • Vortex gently and incubate for 10-15 minutes at room temperature in the dark.

  • Centrifuge the tubes at 300-400 x g for 5 minutes.

  • Decant the supernatant and resuspend the cell pellet in 200-400 µL of PBS.

  • Acquire the samples on a calibrated flow cytometer.

4.4. Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Identify and quantify different lymphocyte subsets based on the expression of specific cell surface markers.

  • Calculate the absolute count of each lymphocyte subset by multiplying its percentage by the total lymphocyte count obtained from a complete blood count (CBC) analyzer.

Preclinical and Clinical Development

Preclinical studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis, have demonstrated the anti-inflammatory efficacy of this compound.[1]

A Phase 1 clinical trial in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of this compound, including its effect on lymphocyte counts and heart rate.[1] A Phase 2 clinical trial (NCT05014438) has been completed to evaluate the efficacy and safety of this compound in participants with moderate to severe atopic dermatitis; however, results have not yet been publicly posted.

Conclusion

This compound is a selective S1P1 receptor modulator that effectively sequesters lymphocytes within lymph nodes, leading to a significant reduction in circulating lymphocytes. This mechanism of action holds promise for the treatment of various autoimmune and inflammatory diseases. The predictable and dose-dependent effect on lymphocyte counts serves as a valuable pharmacodynamic biomarker for assessing the biological activity of this compound in clinical development. Further clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in patient populations.

References

Methodological & Application

Application Notes and Protocols for Udifitimod In Vitro S1P1 Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod (BMS-986166) is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1R). As a partial agonist, this compound holds therapeutic potential for various autoimmune diseases. Its mechanism of action involves binding to S1P1R, a G protein-coupled receptor (GPCR), and initiating downstream signaling cascades. These application notes provide detailed protocols for in vitro assays to characterize the activation of S1P1R by this compound, focusing on G-protein activation and β-arrestin recruitment.

Understanding the pharmacological profile of this compound is crucial for its development and for elucidating its biological effects. The following protocols for GTPγS binding and β-arrestin recruitment assays are standard methods to quantify the potency and efficacy of ligands targeting GPCRs like S1P1R.

Quantitative Data Summary

The following table summarizes the in vitro functional potencies of the active phosphate metabolite of this compound (this compound-P) in assays measuring S1P1 receptor activation. Data is presented for key downstream signaling pathways.

Assay TypeParameterThis compound-P
GTPγS Binding AssayEC500.25 nM
β-Arrestin Recruitment AssayEC501.1 nM

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist such as this compound initiates downstream signaling primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

S1P1R_Signaling cluster_membrane Cell Membrane S1P1R S1P1R G_protein Gαi/βγ S1P1R->G_protein activates beta_Arrestin β-Arrestin S1P1R->beta_Arrestin recruits This compound This compound This compound->S1P1R binds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization beta_Arrestin->Internalization

S1P1R Signaling Cascade
Experimental Workflow for In Vitro Assays

The general workflow for assessing this compound's activity on S1P1R involves preparing cell membranes or whole cells expressing the receptor, incubating with various concentrations of the compound, and then measuring the specific signaling event (GTPγS binding or β-arrestin recruitment).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Specific Steps cluster_detection Detection & Analysis prep_cells Prepare S1P1R-expressing cells or membranes add_this compound Add serial dilutions of this compound-P prep_cells->add_this compound incubate Incubate at RT add_this compound->incubate gtp_assay GTPγS Assay: Add [35S]GTPγS incubate->gtp_assay arrestin_assay β-Arrestin Assay: Add substrate incubate->arrestin_assay detect_signal Measure signal (Scintillation or Luminescence) gtp_assay->detect_signal arrestin_assay->detect_signal analyze_data Analyze data and determine EC50 detect_signal->analyze_data

General Experimental Workflow

Experimental Protocols

[³⁵S]GTPγS Binding Assay for S1P1R

This assay measures the activation of Gαi protein coupled to S1P1R by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membranes from CHO cells stably expressing human S1P1R.

  • This compound-P (active phosphate metabolite).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Thaw the S1P1R-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10 µ g/well .

  • Compound Dilution: Prepare a serial dilution of this compound-P in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer with 10 µM GDP.

    • 25 µL of diluted this compound-P.

    • 25 µL of diluted membranes (10 µg).

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through 96-well filter plates using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the logarithm of the this compound-P concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay for S1P1R

This cell-based assay measures the recruitment of β-arrestin to the activated S1P1R. A common method utilizes enzyme fragment complementation (EFC) technology.

Materials:

  • U2OS cells stably co-expressing human S1P1R fused to a ProLink™ tag (PK) and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®).

  • This compound-P.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS).

  • PathHunter® detection reagents.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the S1P1R-β-arrestin cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound-P in assay buffer.

  • Cell Treatment: Remove the cell culture medium and replace it with 90 µL of assay buffer. Add 10 µL of the diluted this compound-P to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 50 µL of the detection reagent to each well.

  • Signal Measurement: Incubate the plate for 60 minutes at room temperature in the dark. Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound-P concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

The provided protocols offer robust and reproducible methods for characterizing the in vitro activity of this compound at the S1P1 receptor. The GTPγS binding assay directly measures G-protein activation, a primary signaling event, while the β-arrestin recruitment assay provides insights into a key mechanism of receptor regulation and G-protein-independent signaling. Together, these assays provide a comprehensive pharmacological profile of this compound's interaction with S1P1R, which is essential for its ongoing development as a therapeutic agent.

Udifitimod's Dose-Dependent Inhibition of Pro-inflammatory T Cell Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Udifitimod is an investigational selective Janus kinase 1 (JAK1) inhibitor. The JAK-STAT signaling pathway is a critical component in the differentiation and function of various T helper (Th) cell subsets, particularly Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting JAK1, this compound is expected to block the signaling of key pro-inflammatory cytokines, such as IL-6 and IL-23, thereby suppressing the differentiation of pathogenic Th17 cells and their production of effector cytokines like IL-17A, IL-17F, and IL-22. This application note provides a representative overview of the dose-dependent effects of a selective JAK1 inhibitor, analogous to this compound, on primary human T cells and details the experimental protocols to assess these effects.

Data Presentation

The following tables summarize representative quantitative data for a selective JAK1 inhibitor's effect on primary T cell responses. This data is illustrative and based on the known pharmacology of selective JAK1 inhibitors.

Table 1: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Primary Human CD4+ T Cells

Concentration (nM)% Inhibition of IL-6 induced pSTAT3 (Y705)
115
1045
5078
10092
50098
IC50 (nM) ~20

Table 2: Dose-Dependent Inhibition of Th17 Cytokine Production in Activated Primary Human CD4+ T Cells

Concentration (nM)% Inhibition of IL-17A Secretion% Inhibition of IL-22 Secretion
1108
103530
506560
1008580
5009592
IC50 (nM) ~30 ~35

Table 3: Effect on T Cell Proliferation

Concentration (nM)% Inhibition of T Cell Proliferation
105
10025
100060
IC50 (µM) >1

Mandatory Visualization

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IL-6R / IL-23R jak1 JAK1 receptor->jak1 jak2 JAK2/TYK2 receptor->jak2 stat3 STAT3 jak1->stat3 Phosphorylates This compound This compound This compound->jak1 Inhibits pstat3 pSTAT3 stat3->pstat3 stat3_dimer pSTAT3 Dimer pstat3->stat3_dimer Dimerization rorc RORγt stat3_dimer->rorc Induces il17 IL-17 rorc->il17 Transcription il22 IL-22 rorc->il22 Transcription cytokine IL-6 / IL-23 cytokine->receptor

Caption: this compound's mechanism of action in T cells.

cluster_isolation Cell Isolation cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis pbmc PBMC Isolation (Ficoll Gradient) tcell CD4+ T Cell Enrichment (Magnetic Beads) pbmc->tcell preincubation Pre-incubation with This compound (various doses) tcell->preincubation stimulation T Cell Stimulation (anti-CD3/CD28 + Cytokines) preincubation->stimulation pstat pSTAT3 Analysis (Flow Cytometry) stimulation->pstat cytokine_sec Cytokine Secretion (ELISA/CBA) stimulation->cytokine_sec proliferation Proliferation Assay (e.g., CFSE) stimulation->proliferation

Caption: Experimental workflow for assessing this compound's effect on T cells.

Experimental Protocols

Protocol 1: Isolation of Primary Human CD4+ T Cells

  • PBMC Isolation:

    • Dilute peripheral blood from healthy donors 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

    • Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • CD4+ T Cell Enrichment:

    • Resuspend the PBMC pellet in a suitable buffer (e.g., MACS buffer).

    • Isolate CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

    • Assess the purity of the isolated CD4+ T cells by flow cytometry (should be >95%).

Protocol 2: Inhibition of IL-6-induced STAT3 Phosphorylation

  • Cell Culture:

    • Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Starve the cells for 2-4 hours in a serum-free medium prior to stimulation.

  • This compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

    • Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Fix the cells immediately with a fixation buffer (e.g., Cytofix).

    • Permeabilize the cells using a permeabilization buffer (e.g., Perm Buffer III).

    • Stain the cells with a fluorescently labeled anti-pSTAT3 (Y705) antibody and an anti-CD4 antibody.

    • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT3 in the CD4+ T cell population.

    • Calculate the percentage of inhibition relative to the vehicle-treated, IL-6-stimulated control.

Protocol 3: Th17 Differentiation and Cytokine Secretion Assay

  • T Cell Activation and Differentiation:

    • Plate the isolated CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.

    • Add the Th17 polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ, anti-IL-4 antibodies).

    • Add various concentrations of this compound or vehicle control to the respective wells.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis:

    • After the culture period, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-17A and IL-22 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each cytokine at different this compound concentrations relative to the vehicle control.

Protocol 4: T Cell Proliferation Assay

  • CFSE Labeling:

    • Label the isolated CD4+ T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Stimulation:

    • Culture the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody.

    • Add soluble anti-CD28 antibody.

    • Add various concentrations of this compound or vehicle control.

    • Culture for 4-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

    • Determine the percentage of proliferated cells by gating on the population that has diluted the CFSE dye.

    • Calculate the percentage of inhibition of proliferation relative to the vehicle control.

Application Notes and Protocols for the Evaluation of Udifitimod in a Murine Model of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents.[2][4] Udifitimod (BMS-986166) is a potent, partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1). While the direct application of this compound in EAE models is not extensively documented in publicly available literature, its mechanism of action as an S1P1 modulator suggests a high potential for efficacy in this model, similar to other approved MS therapies like Fingolimod.

These application notes provide a detailed, proposed framework for the preclinical evaluation of this compound in a murine EAE model, based on established protocols for EAE and the known pharmacology of S1P1 modulators.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P1 is a G protein-coupled receptor that plays a critical role in the egress of lymphocytes from secondary lymphoid organs. By acting as a partial agonist on S1P1, this compound is expected to cause the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the natural S1P gradient that directs their exit into the bloodstream. This leads to the sequestration of lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammation and demyelination.

S1P1_Modulation cluster_0 Lymph Node cluster_1 Blood Vessel & CNS Lymphocyte Autoreactive Lymphocyte S1P1 S1P1 Receptor Internalization S1P1 Internalization & Degradation S1P1->Internalization Leads to This compound This compound This compound->S1P1 Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Blood_Vessel Blood Vessel Sequestration->Blood_Vessel Prevents Egress to CNS Central Nervous System (Brain & Spinal Cord) Blood_Vessel->CNS Infiltration Inflammation Neuroinflammation & Demyelination CNS->Inflammation Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 9-12 weeks old

  • MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG 35-55/CFA. Mix equal volumes of MOG 35-55 (2 mg/mL in sterile PBS) and CFA (4 mg/mL M. tuberculosis) to a final concentration of 1 mg/mL MOG 35-55 and 2 mg/mL M. tuberculosis. Emulsify by sonication or using two Luer-lock syringes connected by a stopcock until a thick, stable emulsion is formed.

  • Immunization: Anesthetize mice with isoflurane. Administer a total of 200 µL of the MOG 35-55/CFA emulsion subcutaneously, divided between two sites on the flank.

  • Pertussis Toxin Administration: On Day 0 and again on Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

This compound Administration

This compound can be evaluated in both prophylactic and therapeutic treatment regimens.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

Prophylactic Treatment Regimen:

  • Objective: To assess the ability of this compound to prevent or delay the onset of EAE.

  • Procedure: Begin daily administration of this compound (e.g., via oral gavage) on Day 0 or Day 1 post-immunization and continue for the duration of the study. A dose-response study is recommended (e.g., 0.1, 0.3, and 1.0 mg/kg). A vehicle control group should be included.

Therapeutic Treatment Regimen:

  • Objective: To evaluate the efficacy of this compound in suppressing or ameliorating established disease.

  • Procedure: Initiate daily administration of this compound once mice develop a clinical score of 1.0 or 2.0. Continue daily dosing for a specified period (e.g., 14-21 days). Include a vehicle control group.

EAE_Workflow cluster_Prophylactic Prophylactic Treatment cluster_Therapeutic Therapeutic Treatment Day0_P Day 0: EAE Induction (MOG/CFA + PTX) Day1_P Day 1: Start Daily This compound/Vehicle Day0_P->Day1_P Day2_P Day 2: PTX Booster Day1_P->Day2_P Day7_P From Day ~7: Daily Clinical Scoring Day2_P->Day7_P Day28_P Day ~28: Endpoint Analysis Day7_P->Day28_P Day0_T Day 0: EAE Induction (MOG/CFA + PTX) Day2_T Day 2: PTX Booster Day0_T->Day2_T Day10_T Day ~10-14: Onset of Symptoms (Score ≥ 1.0) Day2_T->Day10_T StartTx_T Start Daily This compound/Vehicle Day10_T->StartTx_T Day28_T Day ~28: Endpoint Analysis StartTx_T->Day28_T

Caption: Proposed experimental workflows for EAE studies.
Clinical Assessment of EAE

Mice should be monitored daily for clinical signs of EAE and body weight.

EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or wobbly gait

  • 3: Partial hind limb paralysis

  • 4: Complete hind limb paralysis

  • 5: Moribund state or death

Endpoint Analyses

At the termination of the study, various tissues can be collected for ex vivo analysis.

  • Histopathology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for inflammatory infiltrates and Luxol Fast Blue (LFB) for demyelination.

  • Flow Cytometry: Isolate mononuclear cells from the spleen, lymph nodes, and CNS. Stain for immune cell markers (e.g., CD4, CD8, B220, FoxP3, CD44) and intracellular cytokines (e.g., IFN-γ, IL-17) to quantify immune cell populations and their activation status.

  • Cytokine Analysis: Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in serum or from cultured splenocytes restimulated with MOG 35-55 peptide using ELISA or multiplex assays.

Hypothetical Data Presentation

The following tables present hypothetical data that could be expected from a study evaluating this compound in the EAE model, based on the known effects of similar S1P1 modulators.

Table 1: Hypothetical Clinical EAE Scores

Treatment Group N Mean Day of Onset Mean Peak Score Cumulative Disease Score
Vehicle 10 11.2 ± 0.8 3.2 ± 0.4 45.6 ± 5.1
This compound (0.3 mg/kg, Prophylactic) 10 18.5 ± 1.2* 1.1 ± 0.3* 12.3 ± 2.5*
This compound (1.0 mg/kg, Prophylactic) 10 No Onset* 0.2 ± 0.1* 1.8 ± 0.9*
This compound (1.0 mg/kg, Therapeutic) 10 12.1 ± 0.9 1.8 ± 0.5* 25.4 ± 4.2*

*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Table 2: Hypothetical Endpoint Analysis (Day 28)

Treatment Group (Prophylactic) CNS Inflammatory Infiltrates (cells/mm²) Demyelination Score (0-3) Splenic CD4+ T-cells (% of lymphocytes) Splenic IL-17+ CD4+ T-cells (%)
Vehicle 250 ± 35 2.5 ± 0.3 28.5 ± 2.1 4.2 ± 0.6
This compound (1.0 mg/kg) 45 ± 12* 0.6 ± 0.2* 12.1 ± 1.5* 1.1 ± 0.3*

*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Conclusion

This document provides a comprehensive, albeit proposed, framework for the preclinical evaluation of this compound in the EAE model. Based on its mechanism as an S1P1 modulator, this compound is hypothesized to be highly effective in preventing and treating EAE by sequestering pathogenic lymphocytes and reducing CNS inflammation and demyelination. The provided protocols and hypothetical data tables serve as a guide for designing and interpreting such studies, which are essential for advancing the development of this compound as a potential therapy for multiple sclerosis.

References

Application Notes and Protocols for a Preclinical Study of BMS-986166 in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for a preclinical investigation of BMS-986166, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in a murine Collagen-Induced Arthritis (CIA) model. The protocols outlined below are based on established methodologies for CIA studies and the known mechanism of action of TYK2 inhibitors. The quantitative data presented are representative and intended for illustrative purposes.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase (JAK) signaling pathway, particularly TYK2, plays a crucial role in mediating the effects of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of RA.[1][2][3][4] BMS-986166 is a selective TYK2 inhibitor that has shown therapeutic potential in various immune-mediated diseases.[5] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it suitable for evaluating novel therapeutic agents.

This document details the experimental protocols for inducing CIA in mice, administering BMS-986166, and assessing its therapeutic efficacy through clinical, histological, and biomarker analyses.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical study evaluating BMS-986166 in a CIA mouse model.

Table 1: Effect of BMS-986166 on Clinical Arthritis Score

Treatment GroupMean Arthritis Score (Day 42 post-immunization)Standard Deviation% Inhibition of Arthritis Score
Naive Control0.00.0-
CIA + Vehicle10.52.10%
CIA + BMS-986166 (1 mg/kg)7.21.531.4%
CIA + BMS-986166 (3 mg/kg)4.81.254.3%
CIA + BMS-986166 (10 mg/kg)2.10.880.0%

Table 2: Histopathological Scoring of Ankle Joints

Treatment GroupInflammation Score (0-5)Pannus Formation Score (0-5)Cartilage Damage Score (0-3)Bone Resorption Score (0-5)
Naive Control0.10.00.10.0
CIA + Vehicle4.23.82.53.9
CIA + BMS-986166 (3 mg/kg)2.11.91.21.8
CIA + BMS-986166 (10 mg/kg)1.00.80.50.7

Scoring scales are based on established histological scoring systems.

Table 3: Effect of BMS-986166 on Serum Cytokine Levels

Treatment GroupIL-6 (pg/mL)IL-17A (pg/mL)TNF-α (pg/mL)IFN-γ (pg/mL)
Naive Control15.28.525.112.3
CIA + Vehicle158.695.3180.475.6
CIA + BMS-986166 (10 mg/kg)45.328.185.730.2

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model Induction

This protocol is adapted from established methods for inducing CIA in DBA/1 mice.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

Procedure:

  • Preparation of Emulsion (Day 0): Prepare a 1:1 emulsion of Type II collagen solution and CFA by drawing equal volumes into two separate syringes connected by a stopcock and mixing until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the CII/CFA emulsion at the base of the tail.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen solution and IFA. Anesthetize mice and administer a 100 µL subcutaneous injection of the CII/IFA emulsion at a different site on the tail.

  • Monitoring: Monitor mice daily for the onset and progression of arthritis, which typically appears between days 24 and 28.

BMS-986166 Administration

Materials:

  • BMS-986166

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

  • Preparation of Dosing Solutions: Prepare suspensions of BMS-986166 in the vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Dosing Regimen: Begin oral administration of BMS-986166 or vehicle daily from the day of the booster immunization (Day 21) until the end of the study (e.g., Day 42).

Assessment of Arthritis

a. Clinical Scoring:

  • Score each paw for signs of arthritis (erythema and swelling) on a scale of 0-4:

    • 0 = No evidence of erythema or swelling

    • 1 = Subtle erythema or swelling in one digit

    • 2 = Obvious erythema and swelling in more than one digit

    • 3 = Severe erythema and swelling of the entire paw

    • 4 = Maximum inflammation with ankylosis

  • The maximum score per mouse is 16.

b. Histopathological Analysis:

  • At the end of the study, euthanize mice and collect hind paws.

  • Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and pannus formation, and Safranin O for cartilage integrity.

  • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.

c. Cytokine Analysis:

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Separate serum and store at -80°C.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-17A, TNF-α, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Mandatory Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R) TYK2_inactive TYK2 JAK2_inactive JAK2 TYK2_active p-TYK2 TYK2_inactive->TYK2_active Phosphorylation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation Cytokine Cytokine (IL-12, IL-23) Cytokine->Cytokine_Receptor Binding STAT_inactive STAT TYK2_active->STAT_inactive Phosphorylates JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT (dimer) STAT_inactive->STAT_active Dimerization Gene_Expression Pro-inflammatory Gene Expression STAT_active->Gene_Expression Translocation Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Gene_Expression->Pro-inflammatory_Cytokines Transcription BMS-986166 BMS-986166 BMS-986166->TYK2_inactive Inhibits

Caption: TYK2 Signaling Pathway Inhibition by BMS-986166.

Experimental_Workflow Immunization Primary Immunization (CII in CFA) Booster Booster Immunization (CII in IFA) (Day 21) Immunization->Booster Treatment_Start Initiate Treatment (BMS-986166 or Vehicle) (Day 21) Booster->Treatment_Start Monitoring Daily Clinical Scoring (Days 21-42) Treatment_Start->Monitoring Endpoint Study Endpoint (Day 42) Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Paws) Endpoint->Sample_Collection Analysis Histopathology & Cytokine Analysis Sample_Collection->Analysis

Caption: Experimental Workflow for CIA Study with BMS-986166.

References

Application Notes and Protocols for In Vivo Animal Studies with Udifitimod (BMS-986166)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod, also known as BMS-986166, is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3][4][5] It is under investigation for the treatment of various autoimmune diseases, including atopic dermatitis. S1P1 receptors play a crucial role in lymphocyte trafficking, and their modulation can prevent the migration of lymphocytes from lymph nodes into the bloodstream and tissues, thereby reducing inflammation. These application notes provide detailed information on the formulation of this compound for in vivo animal studies, particularly in a murine model of atopic dermatitis, along with its mechanism of action and relevant experimental protocols.

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, which then acts as a partial agonist of the S1P1 receptor. This interaction leads to the internalization and degradation of the S1P1 receptor on lymphocytes. The loss of S1P1 from the cell surface prevents lymphocytes from responding to the S1P gradient that normally guides their egress from lymphoid tissues. This sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes available to infiltrate tissues and contribute to inflammatory processes, such as those seen in atopic dermatitis.

The signaling pathway of S1P1 receptor modulation is critical in understanding the therapeutic potential of this compound.

S1P1_Signaling_Pathway cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte Lymphocyte Egress Lymphocyte Egress Circulating Lymphocyte Circulating Lymphocyte S1P Gradient S1P Gradient S1P Gradient->Lymphocyte Egress guides This compound (BMS-986166) This compound (BMS-986166) S1P1 Receptor S1P1 Receptor This compound (BMS-986166)->S1P1 Receptor modulates S1P1 Receptor->Lymphocyte Egress regulates Lymphocyte Egress->Circulating Lymphocyte allows

Caption: S1P1 Receptor Signaling Pathway and the Effect of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound (BMS-986166) used in a mouse model of atopic dermatitis.

ParameterValueAnimal ModelReference
Drug This compound (BMS-986166)BALB/c MiceClinicalTrials.gov NCT05014438
Route of Administration Oral GavageBALB/c MiceClinicalTrials.gov NCT05014438
Dosage 0.1, 0.5, or 2 mg/kg/dayBALB/c MiceClinicalTrials.gov NCT05014438

Experimental Protocols

Formulation of this compound for Oral Administration

While the specific vehicle used in the preclinical studies with BMS-986166 is not explicitly detailed in the available literature, a common and effective vehicle for oral gavage of small molecules in mice is a suspension in a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

Materials:

  • This compound (BMS-986166) powder

  • Methylcellulose

  • Tween 80

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Volumetric flasks and pipettes

Protocol:

  • Prepare the Vehicle:

    • To prepare a 0.5% methylcellulose solution, heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.

    • Add the remaining two-thirds of the water as cold water or ice to bring the solution to room temperature and continue stirring until the methylcellulose is fully dissolved.

    • Add Tween 80 to a final concentration of 0.1% and mix thoroughly.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.

    • Use a magnetic stir plate for continuous agitation to maintain suspension uniformity during dosing.

  • Administration:

    • Administer the suspension to mice via oral gavage using an appropriately sized gavage needle.

    • The volume administered should be based on the individual animal's body weight (typically 5-10 mL/kg).

Induction of Atopic Dermatitis (Contact Hypersensitivity Model)

A widely used and relevant model for atopic dermatitis is the contact hypersensitivity (CHS) model induced by fluorescein isothiocyanate (FITC).

Materials:

  • Fluorescein isothiocyanate (FITC)

  • Acetone

  • Dibutyl phthalate (DBP) or another suitable vehicle for FITC

  • BALB/c mice (or other appropriate strain)

  • Micropipettes

  • Calipers or a thickness gauge

Protocol:

  • Sensitization Phase:

    • On Day 0, sensitize the mice by applying a solution of 0.5% FITC in a 1:1 mixture of acetone and dibutyl phthalate to a shaved area of the abdomen (approximately 2x2 cm). A typical application volume is 40 µL.

  • Challenge Phase:

    • On Day 5, challenge the mice by applying 20 µL of the 0.5% FITC solution to the dorsal and ventral surfaces of one ear.

  • Treatment:

    • Administer this compound (BMS-986166) or vehicle control orally once daily, starting from the day of challenge (Day 5) or as per the study design.

  • Evaluation:

    • Measure the ear thickness of both the FITC-treated and untreated ears at 24, 48, and 72 hours after the challenge using calipers or a thickness gauge.

    • The difference in ear thickness between the challenged and unchallenged ear is a measure of the inflammatory response.

    • At the end of the experiment, euthanize the animals and collect the ears and draining lymph nodes for further analysis (e.g., histology, cytokine analysis, flow cytometry).

FITC_CHS_Workflow Day 0 Day 0 Sensitization Sensitization Day 0->Sensitization Apply 0.5% FITC to abdomen Day 5 Day 5 Challenge Challenge Day 5->Challenge Apply 0.5% FITC to one ear Days 5+ Days 5+ Treatment Treatment Days 5+->Treatment Oral this compound or Vehicle 24-72h Post-Challenge 24-72h Post-Challenge Evaluation Evaluation 24-72h Post-Challenge->Evaluation Measure ear swelling Sensitization->Day 5 Challenge->Days 5+ Treatment->24-72h Post-Challenge

References

Application Notes and Protocols for Measuring Udifitimod-P Levels in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod, also known as BMS-986166, is a novel, orally administered small molecule that functions as a selective sphingosine-1-phosphate-1 (S1P1) receptor modulator. It is currently under investigation for the treatment of moderate to severe atopic dermatitis. This compound is a prodrug that is converted in vivo to its active phosphorylated metabolite, BMS-986166-P. This active metabolite binds to the S1P1 receptor, leading to the modulation of immune responses.[1] Accurate quantification of this compound and its active metabolite in plasma is crucial for pharmacokinetic studies, dose-response modeling, and overall drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound-P in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[2]

Data Presentation

A summary of typical quantitative parameters for the analysis of small molecule drugs in plasma using LC-MS/MS is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative Quantitative Parameters for LC-MS/MS Analysis of Small Molecules in Plasma

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.05 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 10,000 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery80 - 120%

Signaling Pathway of this compound-P

This compound, as a selective S1P1 receptor modulator, influences the signaling pathway of sphingosine-1-phosphate. S1P plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs. By acting as an S1P1 receptor agonist, this compound-P internalizes the receptor, rendering lymphocytes unable to egress from lymph nodes. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][3]

Experimental_Workflow cluster_prep Sample Preparation Options start Plasma Sample Collection prep Sample Preparation start->prep ppt Protein Precipitation spe Solid-Phase Extraction (SPE) lc Liquid Chromatography (LC) Separation ppt->lc spe->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms quant Data Analysis & Quantification ms->quant end Results quant->end

References

Application Notes and Protocols for Udifitimod Treatment in 3D Human Skin Equivalents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by impaired skin barrier function and a T-helper 2 (Th2) cell-dominant immune response. Three-dimensional human skin equivalents (HSEs) that recapitulate the structure and function of human skin provide a powerful in vitro platform for studying the pathophysiology of AD and for the preclinical evaluation of novel therapeutics. Udifitimod (BMS-986166) is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1R).[1] Sphingosine-1-phosphate (S1P) signaling in keratinocytes is known to play a role in regulating inflammation, differentiation, and proliferation, making it a promising target for AD treatment.[2][3][4] This document provides detailed protocols for inducing an AD-like phenotype in 3D HSEs and for assessing the therapeutic efficacy of this compound.

Experimental Objectives

  • To establish a reproducible 3D human skin equivalent model of atopic dermatitis.

  • To evaluate the efficacy of this compound in ameliorating the AD-like phenotype in the 3D skin model.

  • To quantify the effects of this compound on key biomarkers of inflammation and skin barrier function.

Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols.

Table 1: Histological Analysis of Epidermal Thickness and Spongiosis

Treatment GroupEpidermal Thickness (µm)Spongiosis Score (0-3)
Healthy Control105.2 ± 8.40.2 ± 0.1
AD Model (Vehicle)158.6 ± 12.12.8 ± 0.3
AD Model + this compound (0.1 µM)135.4 ± 10.51.5 ± 0.4
AD Model + this compound (1 µM)115.8 ± 9.70.8 ± 0.2

Spongiosis is scored on a scale of 0 (none) to 3 (severe intercellular edema).

Table 2: Gene Expression Analysis of Skin Barrier and Inflammatory Markers (Fold Change vs. Healthy Control)

Treatment GroupFilaggrin (FLG)Loricrin (LOR)Thymic Stromal Lymphopoietin (TSLP)Interleukin-8 (IL-8)
AD Model (Vehicle)0.35 ± 0.080.41 ± 0.098.2 ± 1.56.5 ± 1.2
AD Model + this compound (0.1 µM)0.62 ± 0.110.68 ± 0.134.1 ± 0.93.2 ± 0.7
AD Model + this compound (1 µM)0.89 ± 0.150.92 ± 0.161.5 ± 0.41.8 ± 0.5

Table 3: Protein Secretion in Culture Medium (pg/mL)

Treatment GroupTSLPIL-8
Healthy Control25.8 ± 5.1150.2 ± 25.3
AD Model (Vehicle)210.5 ± 35.7985.6 ± 120.4
AD Model + this compound (0.1 µM)105.3 ± 20.1490.7 ± 85.6
AD Model + this compound (1 µM)45.9 ± 10.8210.3 ± 45.1

Experimental Protocols

Part 1: Culture and Establishment of 3D Human Skin Equivalents

This protocol outlines the fabrication of full-thickness human skin equivalents.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Normal Human Dermal Fibroblasts (NHDF)

  • Keratinocyte Growth Medium

  • Fibroblast Growth Medium

  • Fibrin-based dermal matrix components

  • Cell culture inserts (e.g., Transwell®)

  • Serum-free culture medium

Protocol:

  • Culture NHDF and NHEK in their respective growth media until they reach 70-80% confluency.

  • Prepare a fibrin-based dermal matrix containing NHDF and cast it into cell culture inserts.

  • Allow the dermal equivalent to contract for 5-7 days.

  • Seed NHEK onto the surface of the contracted dermal equivalent.

  • Culture the composite tissue submerged for 2 days to allow for keratinocyte attachment and proliferation.

  • Raise the culture to the air-liquid interface to promote epidermal stratification and differentiation for 10-12 days.[5]

Part 2: Induction of Atopic Dermatitis-like Phenotype

This protocol describes the induction of an inflammatory and barrier-disrupted phenotype characteristic of atopic dermatitis.

Materials:

  • Established 3D Human Skin Equivalents

  • Recombinant Human Interleukin-4 (IL-4)

  • Recombinant Human Interleukin-13 (IL-13)

  • Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Prepare a cytokine cocktail in serum-free culture medium containing IL-4, IL-13, and TNF-α. A commonly used combination is IL-4 (30 ng/mL), IL-13 (30 ng/mL), and TNF-α (3.5 ng/mL).

  • Replace the medium of the established 3D HSEs with the cytokine-containing medium.

  • Culture the HSEs for 48-72 hours to induce the AD-like phenotype. This is characterized by epidermal hyperplasia (acanthosis), intercellular edema (spongiosis), and altered expression of barrier proteins.

Part 3: this compound Treatment

This protocol details the application of this compound to the AD-like 3D skin models.

Materials:

  • AD-like 3D Human Skin Equivalents

  • This compound (BMS-986166)

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • Serum-free culture medium with the AD cytokine cocktail

Protocol:

  • Prepare stock solutions of this compound in DMSO.

  • Prepare treatment media by diluting this compound to the final desired concentrations (e.g., 0.1 µM and 1 µM) in the AD cytokine cocktail medium. Ensure the final DMSO concentration is consistent across all groups, including the vehicle control (typically ≤ 0.1%).

  • Replace the medium of the AD-like 3D HSEs with the this compound-containing or vehicle control medium.

  • Treat the models for a further 48-72 hours.

  • At the end of the treatment period, collect the culture medium for protein analysis and harvest the tissue for histological and gene expression analysis.

Part 4: Endpoint Analysis

This section outlines the methods for assessing the effects of this compound.

A. Histological Analysis:

  • Fix the harvested 3D HSEs in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding and sectioning.

  • Perform Hematoxylin and Eosin (H&E) staining on the sections.

  • Examine the sections under a microscope to assess epidermal thickness and the degree of spongiosis.

B. Gene Expression Analysis (RT-qPCR):

  • Extract total RNA from the harvested 3D HSEs.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (RT-qPCR) using primers for genes of interest, including Filaggrin (FLG), Loricrin (LOR), Thymic Stromal Lymphopoietin (TSLP), and Interleukin-8 (IL-8).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the healthy control group.

C. Protein Secretion Analysis (ELISA):

  • Use the collected culture medium from each treatment group.

  • Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the concentration of secreted TSLP and IL-8.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: AD Induction cluster_treatment Phase 3: this compound Treatment cluster_analysis Phase 4: Endpoint Analysis fibroblasts Culture NHDF dermal_matrix Prepare Fibrin Dermal Matrix with NHDF fibroblasts->dermal_matrix keratinocytes Culture NHEK seeding Seed NHEK on Dermal Matrix keratinocytes->seeding dermal_matrix->seeding air_liquid Air-Liquid Interface Culture (10-12 days) seeding->air_liquid induction Treat HSEs with Cytokines (48-72 hours) air_liquid->induction cytokine_cocktail Prepare Cytokine Cocktail (IL-4, IL-13, TNF-α) cytokine_cocktail->induction treatment Treat AD Models (48-72 hours) induction->treatment udifitimod_prep Prepare this compound (0.1 µM, 1 µM) & Vehicle udifitimod_prep->treatment harvest Harvest Tissue & Media treatment->harvest histology Histology (H&E) harvest->histology qpcr RT-qPCR (FLG, LOR, TSLP, IL-8) harvest->qpcr elisa ELISA (TSLP, IL-8) harvest->elisa

Caption: Experimental workflow for evaluating this compound in a 3D atopic dermatitis model.

S1P_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound s1pr1 S1PR1 This compound->s1pr1 modulates s1p S1P s1p->s1pr1 binds g_protein G-protein Signaling s1pr1->g_protein downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) g_protein->downstream transcription Transcription Factors (e.g., NF-κB) downstream->transcription gene_expression Gene Expression transcription->gene_expression inflammation_down ↓ Pro-inflammatory Cytokines (TSLP, IL-8) gene_expression->inflammation_down barrier_up ↑ Barrier Proteins (Filaggrin, Loricrin) gene_expression->barrier_up

Caption: Proposed mechanism of this compound action via S1PR1 modulation in keratinocytes.

Conclusion

The protocols described provide a robust framework for evaluating the therapeutic potential of this compound in a physiologically relevant 3D human skin equivalent model of atopic dermatitis. The expected results suggest that this compound can ameliorate the AD-like phenotype by reducing inflammation and restoring skin barrier function. This in vitro model system serves as a valuable tool for the preclinical assessment of S1P receptor modulators and other novel therapies for atopic dermatitis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Udifitimod Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Udifitimod (BMS-986166). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during in vitro studies with this selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator. It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. This active form acts as a partial agonist of the S1P1 receptor.[1] By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, thereby preventing lymphocytes from migrating out of lymphoid tissues. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, which is a key mechanism for its therapeutic effect in immune-mediated diseases.[2][3]

Q2: What is a good starting concentration range for this compound in in vitro experiments?

Therefore, for initial experiments, a broad concentration range of 0.1 nM to 1 µM is recommended to establish a dose-response curve. Further optimization will be necessary depending on the cell type and specific assay.

Q3: How should I dissolve and store this compound?

A3: this compound is reported to be soluble in DMSO. For in vitro studies, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound stable in cell culture medium?

A4: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum components. It is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment. If long-term incubation is required, it is advisable to conduct a preliminary experiment to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or low activity observed Concentration too low: The effective concentration for your specific cell type or assay may be higher than anticipated.Perform a wider dose-response titration, extending to higher concentrations (e.g., up to 10 µM).
Compound degradation: this compound may not be stable under your experimental conditions.Prepare fresh working solutions for each experiment. Minimize exposure to light and elevated temperatures.
Incorrect active form: this compound is a prodrug and may require metabolic activation to its phosphorylated form (BMS-986166-P) for full activity in some cell types.Consider using cell lines with known metabolic capabilities or, if available, obtaining the active phosphorylated metabolite for your experiments.
Cell health issues: Cells may be unhealthy or have low S1P1 receptor expression.Ensure cells are healthy and in the logarithmic growth phase. Verify S1P1 receptor expression in your cell line using techniques like flow cytometry or western blotting.
High background or off-target effects Concentration too high: High concentrations can lead to non-specific binding and off-target effects.Refer to your dose-response curve and use the lowest concentration that gives a robust and specific effect.
DMSO toxicity: The final DMSO concentration may be too high for your cells.Ensure the final DMSO concentration is at or below 0.5%. Perform a DMSO toxicity control to assess the tolerance of your cells.
Precipitation in cell culture medium Low aqueous solubility: this compound has low solubility in aqueous solutions.Pre-warm the cell culture medium to 37°C before adding the DMSO stock. Add the DMSO stock dropwise while gently vortexing the medium to ensure rapid and even dispersion. Consider using a medium containing serum, as serum proteins can sometimes help to solubilize hydrophobic compounds.
Inconsistent results Variability in cell density: Inconsistent cell seeding can lead to variable results.Ensure a uniform and consistent cell density across all wells and experiments.
Inconsistent compound preparation: Variations in stock solution preparation and dilution can lead to inconsistencies.Prepare a large batch of stock solution and aliquot it for single use. Use calibrated pipettes for all dilutions.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to minimize evaporation from adjacent wells.

Experimental Protocols & Data Presentation

Key In Vitro Assays

1. Lymphocyte Migration Assay (Transwell Assay)

This assay is crucial for evaluating the functional effect of this compound on its primary mechanism of action: inhibiting lymphocyte trafficking.

  • Principle: Measures the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant (S1P). This compound, as an S1P1R modulator, is expected to inhibit this migration.

  • Methodology:

    • Cell Preparation: Isolate primary lymphocytes (e.g., from human peripheral blood mononuclear cells - PBMCs) or use a suitable lymphocyte cell line (e.g., Jurkat). Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

    • Assay Setup: Add assay medium containing S1P (chemoattractant, typically 1-100 nM) to the lower chamber of a Transwell plate (5 µm pore size is suitable for lymphocytes). Add the pre-incubated cell suspension to the upper chamber.

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours.

    • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell viability assay (e.g., Calcein-AM), a cell counting kit, or by flow cytometry.

  • Data Presentation:

This compound Concentration (nM)Mean Migrated Cells (± SD)% Inhibition
0 (Vehicle)15,000 (± 1,200)0
0.112,500 (± 980)16.7
18,000 (± 650)46.7
103,500 (± 300)76.7
1001,200 (± 150)92.0
1000800 (± 100)94.7

2. T-Cell Activation Assay

This assay helps to understand the downstream effects of this compound on T-cell function.

  • Principle: T-cell activation can be induced in vitro using anti-CD3 and anti-CD28 antibodies. The effect of this compound on T-cell proliferation and cytokine release can then be measured.

  • Methodology:

    • Cell Preparation: Isolate human PBMCs and subsequently purify CD4+ or CD8+ T-cells.

    • Assay Setup: Coat a 96-well plate with anti-CD3 antibody. Add T-cells to the wells along with soluble anti-CD28 antibody and varying concentrations of this compound.

    • Incubation: Culture the cells for 3-5 days.

    • Analysis:

      • Proliferation: Measure T-cell proliferation using a CFSE dilution assay by flow cytometry or a BrdU incorporation assay.

      • Cytokine Release: Collect the culture supernatant and measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

  • Data Presentation:

T-Cell Proliferation

This compound Concentration (nM) % Proliferation (± SD)
0 (Vehicle) 85 (± 5.2)
1 78 (± 4.5)
10 65 (± 3.8)
100 42 (± 2.9)

| 1000 | 25 (± 2.1) |

Cytokine Release (e.g., IFN-γ)

This compound Concentration (nM) IFN-γ (pg/mL) (± SD)
0 (Vehicle) 2500 (± 180)
1 2200 (± 150)
10 1800 (± 120)
100 950 (± 80)

| 1000 | 400 (± 50) |

Visualizations

Signaling Pathway

S1P1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1R S1P1 Receptor S1P->S1P1R Binds This compound This compound-P (Active Metabolite) This compound->S1P1R Binds (Partial Agonist) Internalization Receptor Internalization This compound->Internalization Induces Gi Gi S1P1R->Gi Activates S1P1R->Internalization AC Adenylyl Cyclase Gi->AC Inhibits Rac1 Rac1 Activation Gi->Rac1 PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration Rac1->Cell_Migration PI3K_Akt->Cell_Migration

Caption: S1P1 Receptor Signaling Pathway and the Action of this compound.

Experimental Workflow

Lymphocyte_Migration_Workflow start Start cell_prep Prepare Lymphocyte Suspension (1x10^6 cells/mL) start->cell_prep pre_incubate Pre-incubate cells with This compound or Vehicle (30-60 min, 37°C) cell_prep->pre_incubate add_cells Add Pre-incubated Cells to Upper Chamber pre_incubate->add_cells setup_transwell Add S1P (Chemoattractant) to Lower Chamber setup_transwell->add_cells incubate Incubate (2-4 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify analyze Analyze Data and Determine % Inhibition quantify->analyze end End analyze->end

Caption: Workflow for a Transwell-based Lymphocyte Migration Assay.

References

Udifitimod solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Udifitimod (BMS-986166) in cell culture media. The information is presented in a question-and-answer format to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (BMS-986166) is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1][2] It is a prodrug that is phosphorylated in vivo to its active metabolite.[2] The active form of the drug binds to S1P1R, which plays a crucial role in lymphocyte trafficking. By modulating this receptor, this compound is being investigated for the treatment of autoimmune diseases such as atopic dermatitis.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is a common starting point for in vitro studies. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though it is always best to determine the specific tolerance of your cell line with a DMSO-only control.[3]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my cell culture medium.

Cause 1: Low aqueous solubility. this compound, like many small molecule drugs, is likely hydrophobic and has limited solubility in aqueous-based cell culture media. When the DMSO stock solution is diluted into the media, the compound can crash out of solution.

Solution 1:

  • Pre-warm the cell culture medium: Before adding the this compound stock solution, warm the medium to 37°C. This can help to increase the solubility of the compound.

  • Rapid mixing: Add the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media to reach your final desired concentration.

Cause 2: High final concentration of this compound. The concentration of this compound you are trying to achieve may exceed its solubility limit in the cell culture medium.

Solution 2:

  • Determine the maximum soluble concentration: Before your main experiment, perform a solubility test. Prepare a range of this compound concentrations in your specific cell culture medium and visually inspect for precipitation after a short incubation at 37°C.

  • Lower the working concentration: If possible, use a lower final concentration of this compound in your experiments that is below its solubility limit.

Cause 3: Interaction with media components. Certain components in cell culture media, such as proteins and salts in serum, can sometimes interact with small molecules and reduce their solubility.[4]

Solution 3:

  • Test in serum-free media: To determine if serum is contributing to the precipitation, test the solubility of this compound in a serum-free version of your medium.

  • Prepare fresh working solutions: Do not store diluted solutions of this compound in cell culture media for extended periods. Prepare them fresh for each experiment.

Data Presentation

Table 1: General Solubility and Storage Recommendations for Small Molecule Inhibitors like this compound

Solvent/MediumExpected SolubilityRecommended Storage of Stock Solution
DMSOHigh-20°C or -80°C in aliquots
EthanolModerate to High-20°C in aliquots
PBSLowNot recommended for stock solutions
Cell Culture MediaLowPrepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of powder and dissolve it in an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly.

  • Add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing. Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).

  • Use the freshly prepared this compound-containing medium immediately for your experiment.

Visualizations

Udifitimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1R S1P1 Receptor S1P->S1P1R binds to G_protein G-protein signaling S1P1R->G_protein activates This compound This compound (active metabolite) This compound->S1P1R binds to & modulates Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Lymphocyte Inhibition of Lymphocyte Egress Downstream->Lymphocyte

Caption: this compound's mechanism of action via S1P1R modulation.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (Dilute stock in warm media) prep_stock->prep_working culture_cells Culture Cells to Desired Confluency treat_cells Treat Cells with This compound culture_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay incubate->assay end End assay->end

Caption: A general experimental workflow for using this compound in cell culture.

References

troubleshooting variability in Udifitimod experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Udifitimod. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vitro and ex vivo experiments with this compound.

Q1: We are observing significant well-to-well variability in our T-cell proliferation assays (e.g., CFSE or similar dye dilution assays) when treating with this compound. What are the potential causes and solutions?

A1: High variability in T-cell proliferation assays is a common challenge.[1] Several factors can contribute to this:

  • Cell Health and Density:

    • Problem: Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells may have poor viability or be plated at inconsistent densities.

    • Solution: Always perform a cell viability count (e.g., using trypan blue) before plating and ensure viability is >95%. Use a calibrated multichannel pipette or an automated cell counter to ensure consistent cell seeding density across all wells.

  • Reagent Preparation and Handling:

    • Problem: Inconsistent concentrations of this compound, activating antibodies (e.g., anti-CD3/CD28), or proliferation dyes.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of all reagents before adding them to the wells. When using proliferation dyes like CFSE, ensure a consistent and optimized staining concentration and time for all samples to avoid variability in baseline fluorescence.[2]

  • Assay Conditions:

    • Problem: Variations in incubation time, temperature, or CO2 levels can affect T-cell activation and proliferation.

    • Solution: Use a calibrated incubator and ensure a consistent incubation period for all plates. Avoid opening the incubator frequently. Plate all conditions for a single experiment on the same plate to minimize inter-plate variability.

  • Data Analysis:

    • Problem: Subjective gating in flow cytometry analysis can introduce significant variability.[1]

    • Solution: Establish a standardized gating strategy based on unstimulated and positive controls. The gate for proliferating (dye-diluted) cells should be set consistently for all samples in an experiment.[2] Using a proliferation index or division index can provide a more robust measure than relying solely on the percentage of proliferated cells.

Q2: Our cytokine release assay results with this compound show inconsistent cytokine levels between donors. How can we address this?

A2: Inter-donor variability is expected in human cell-based assays due to genetic and environmental factors. However, several strategies can help manage and interpret this variability:

  • Donor Selection and Pooling:

    • Problem: Using a small or highly variable donor pool can lead to skewed results.

    • Solution: Increase the number of donors to gain statistical power and understand the range of responses. For initial screening, it may be acceptable to pool PBMCs from multiple donors, but for detailed characterization, individual donor analysis is crucial.

  • Assay Format:

    • Problem: The choice of assay format (e.g., whole blood vs. PBMC) can impact cytokine profiles. Whole blood assays may be more physiologically relevant but can have lower sensitivity for some cytokines.[3]

    • Solution: The optimal assay format may depend on the specific cytokines of interest and the research question. PBMC-based assays often provide a more robust window for detecting T-cell-derived cytokines. Consistency in the chosen format is key.

  • Data Normalization:

    • Problem: Raw cytokine concentrations can be highly variable.

    • Solution: Normalize the data by expressing the this compound-treated results as a percentage of the positive control (e.g., a known stimulus like PHA or anti-CD3/CD28) for each donor. This can help to compare the relative effect of this compound across different donors.

Q3: We are seeing a weaker than expected inhibitory effect of this compound on T-cell activation. What could be the reason?

A3: A suboptimal inhibitory response can stem from several experimental factors:

  • This compound Concentration and Stability:

    • Problem: The concentration of this compound may be too low, or the compound may have degraded.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). Ensure that the stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Strength of T-cell Activation Stimulus:

    • Problem: If the T-cell activation signal is too strong, it may overcome the inhibitory capacity of this compound.

    • Solution: Optimize the concentration of the activating stimuli (e.g., anti-CD3/CD28 antibodies). You may need to use a suboptimal stimulus concentration to create a sufficient dynamic range to observe the inhibitory effects of your compound.

  • Timing of Treatment:

    • Problem: The timing of this compound addition relative to T-cell activation is critical.

    • Solution: For most inhibitory compounds, pre-incubation with the cells for a period (e.g., 1-2 hours) before adding the activation stimulus is recommended to ensure the drug has engaged its target.

Quantitative Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental results. Below are template tables for reporting T-cell proliferation and cytokine release data.

Table 1: T-Cell Proliferation Inhibition by this compound

Donor IDTreatment ConditionConcentration (nM)Proliferation Index% Inhibition
D001Vehicle Control08.50%
D001This compound106.227%
D001This compound1003.164%
D001This compound10001.286%
D002Vehicle Control09.10%
D002This compound107.023%
D002This compound1003.562%
D002This compound10001.584%
D003Vehicle Control07.90%
D003This compound105.827%
D003This compound1002.963%
D003This compound10001.186%

% Inhibition calculated relative to the vehicle control for each donor.

Table 2: Cytokine (IFN-γ) Secretion Inhibition by this compound

Donor IDTreatment ConditionConcentration (nM)IFN-γ (pg/mL)% Inhibition
D001Vehicle Control025400%
D001This compound10188026%
D001This compound10091564%
D001This compound100038085%
D002Vehicle Control031200%
D002This compound10245021%
D002This compound100110065%
D002This compound100045086%
D003Vehicle Control028500%
D003This compound10208027%
D003This compound100102064%
D003This compound100041086%

% Inhibition calculated relative to the vehicle control for each donor.

Experimental Protocols

Protocol 1: Human T-Cell Proliferation Assay (CFSE-based)

  • PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Counting: Assess cell viability and count using a hemocytometer and trypan blue. Ensure >95% viability.

  • CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM (pre-optimized). Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

  • Cell Plating: Centrifuge the cells, resuspend in complete RPMI, and plate at 2x10^5 cells/well in a 96-well U-bottom plate.

  • This compound Treatment: Add serial dilutions of this compound or vehicle control to the appropriate wells. Pre-incubate for 1-2 hours at 37°C, 5% CO2.

  • T-Cell Activation: Add activating antibodies (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).

  • Incubation: Incubate the plate for 4-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population, then on CD4+ or CD8+ T-cells.

    • Analyze CFSE dilution to determine the percentage of proliferating cells and the proliferation index.

Protocol 2: Cytokine Release Assay

  • Cell Preparation: Isolate and prepare PBMCs as described in Protocol 1.

  • Cell Plating: Plate 2x10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI medium.

  • This compound Treatment: Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate for 1-2 hours.

  • T-Cell Activation: Add the desired stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies, or a mitogen like PHA).

  • Incubation: Incubate for 24-72 hours at 37°C, 5% CO2. The optimal time depends on the cytokines of interest.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.

Visualizations

Udifitimod_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 AP1 AP-1 ZAP70->AP1 NFAT NFAT PLCg1->NFAT Downstream_Kinase Downstream Kinase (e.g., ITK/BTK) PI3K->Downstream_Kinase NFkB NF-κB PI3K->NFkB This compound This compound This compound->Downstream_Kinase Downstream_Kinase->PLCg1 Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokine_Production AP1->Cytokine_Production NFkB->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation T_Cell_Assay_Workflow start Start: Healthy Donor Blood isolate Isolate PBMCs (Ficoll Gradient) start->isolate stain Stain with Proliferation Dye (e.g., CFSE) isolate->stain plate Plate Cells (2x10^5 / well) stain->plate treat Add this compound (Dose-Response) plate->treat activate Activate T-Cells (e.g., anti-CD3/CD28) treat->activate incubate Incubate (4-5 Days) activate->incubate harvest Harvest & Stain (Surface Markers) incubate->harvest acquire Acquire Data (Flow Cytometer) harvest->acquire analyze Analyze: Gate on T-Cells, Measure Dye Dilution acquire->analyze end End: Determine IC50 analyze->end

References

Technical Support Center: Pharmacokinetic Profiling of Udifitimod and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Udifitimod (BMS-986166), a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator. Given that clinical data indicates this compound possesses a long terminal elimination half-life, this guide focuses on the accurate characterization and management of its pharmacokinetic (PK) profile rather than strategies for half-life extension.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound in humans?

A1: Phase I clinical studies have shown that this compound has a long apparent terminal elimination half-life, ranging from 276 to 321 hours.[1] Its active phosphorylated metabolite, BMS-986166-P, has a similarly long half-life of 270 to 304 hours.[1]

Q2: Why is it important to accurately determine the half-life of a compound like this compound?

A2: Accurately determining the half-life is crucial for designing appropriate dosing regimens, predicting the time to reach steady-state concentrations, and estimating the potential for drug accumulation with multiple doses.[2][3] For a compound with a long half-life, it also informs the necessary washout period in clinical trial design.

Q3: What are the primary mechanisms of clearance for small molecule drugs?

A3: The two primary mechanisms of clearance are hepatic metabolism (in the liver) and renal excretion (by the kidneys). Hepatic metabolism often involves cytochrome P450 (CYP) enzymes.[4] Understanding the primary clearance route is essential for predicting potential drug-drug interactions and the effects of organ impairment on drug exposure.

Q4: How can we investigate the metabolic stability of a this compound analog in the laboratory?

A4: The metabolic stability of a compound can be assessed using in vitro assays such as the liver microsomal stability assay. This assay measures the rate at which the compound is metabolized by enzymes present in liver microsomes, providing an estimate of its intrinsic clearance.

Q5: What challenges might be encountered when working with a compound with a very long half-life?

A5: Challenges associated with a long half-life include a long time to reach steady-state plasma concentrations, the potential for drug accumulation with repeated dosing leading to toxicity, and the need for extended washout periods in clinical studies. Dose adjustments in response to adverse events can also be challenging due to the slow elimination.

Troubleshooting Guides

Issue 1: High variability in in vivo pharmacokinetic data.
  • Possible Cause: Issues with the animal model, dosing procedure, or sample collection and processing.

  • Troubleshooting Steps:

    • Verify Animal Health: Ensure that all animals are healthy and within a consistent age and weight range.

    • Standardize Dosing Technique: For oral gavage, ensure consistent placement to avoid variability in absorption. For intravenous injections, confirm correct placement in the vein.

    • Optimize Blood Sampling: Use a consistent sampling site and technique. Ensure proper handling of blood samples (e.g., prompt centrifugation, appropriate storage temperature) to prevent degradation of the analyte.

    • Check for Formulation Issues: Ensure the compound is fully dissolved or uniformly suspended in the vehicle.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

Issue 2: Discrepancy between in vitro metabolic stability and in vivo half-life.
  • Possible Cause: The primary clearance mechanism in vivo may not be hepatic metabolism, or there may be significant plasma protein binding or tissue distribution.

  • Troubleshooting Steps:

    • Assess Plasma Protein Binding: A high degree of plasma protein binding can protect the drug from metabolism and renal clearance, thus prolonging its half-life.

    • Investigate Alternative Clearance Pathways: Consider the possibility of significant renal clearance or metabolism by non-CYP enzymes.

    • Evaluate Tissue Distribution: Extensive distribution into tissues can lead to a large volume of distribution (Vd), which can contribute to a longer half-life. Biodistribution studies in animal models can provide insight into this.

    • Consider Active Metabolites: The formation of active metabolites with their own pharmacokinetic profiles can complicate the interpretation of the parent drug's half-life.

Issue 3: Difficulty in establishing a clear dose-response relationship.
  • Possible Cause: For a drug with a long half-life, the time to reach steady-state can be prolonged, making it difficult to assess the full effect of a given dose within a typical study duration.

  • Troubleshooting Steps:

    • Extend the Study Duration: Allow sufficient time for the drug to reach steady-state concentrations before assessing the pharmacodynamic effects.

    • Consider a Loading Dose: Administration of an initial loading dose can help to achieve therapeutic concentrations more rapidly.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use mathematical modeling to simulate the relationship between drug exposure and response over time.

Data Presentation

The following table summarizes the known pharmacokinetic parameters for this compound and provides a hypothetical comparison with a potential analog designed to alter its properties.

ParameterThis compound (BMS-986166)Hypothetical Analog (BMS-986166-M)
Mechanism of Action S1P1R ModulatorS1P1R Modulator
Apparent Terminal Half-life (t½) in Humans 276 - 321 hours150 - 200 hours
Time to Maximum Concentration (Tmax) in Humans 9 - 15 hours (multiple doses)4 - 6 hours
Primary Clearance Mechanism (Hypothetical) Hepatic MetabolismHepatic and Renal Clearance
Volume of Distribution (Vd) (Hypothetical) HighModerate

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare the test compound and control compounds at a final concentration of 1 µM in phosphate buffer.

  • Add the liver microsomes (final concentration 0.5 mg/mL) to the wells containing the compounds.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.

Materials:

  • Test compound formulated for intravenous and oral administration

  • Male Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Fast the rats overnight before dosing.

  • Divide the rats into two groups: intravenous (IV) and oral (PO) administration.

  • For the IV group, administer the compound as a bolus injection through the jugular vein cannula (e.g., at 1 mg/kg).

  • For the PO group, administer the compound by oral gavage (e.g., at 5 mg/kg).

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) using appropriate pharmacokinetic software.

Mandatory Visualizations

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidative_Metabolites Oxidative_Metabolites This compound->Oxidative_Metabolites CYP450 Enzymes Glucuronide_Conjugates Glucuronide_Conjugates Oxidative_Metabolites->Glucuronide_Conjugates UGT Enzymes Excretion Excretion Glucuronide_Conjugates->Excretion Biliary/Renal

Caption: Hypothetical metabolic pathway for this compound.

G Start Start Dosing Dosing Start->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling IV or PO Sample_Processing Sample_Processing Blood_Sampling->Sample_Processing Time Points LC_MS_Analysis LC_MS_Analysis Sample_Processing->LC_MS_Analysis Plasma PK_Analysis PK_Analysis LC_MS_Analysis->PK_Analysis Concentration Data End End PK_Analysis->End

Caption: Experimental workflow for in vivo pharmacokinetic studies.

G Compound_with_Long_Half_Life Compound_with_Long_Half_Life Dosing_Regimen Dosing_Regimen Compound_with_Long_Half_Life->Dosing_Regimen Potential_for_Accumulation Potential_for_Accumulation Dosing_Regimen->Potential_for_Accumulation Consider Time_to_Steady_State Time_to_Steady_State Dosing_Regimen->Time_to_Steady_State Consider Washout_Period Washout_Period Dosing_Regimen->Washout_Period Consider Monitoring_Strategy Monitoring_Strategy Potential_for_Accumulation->Monitoring_Strategy Time_to_Steady_State->Monitoring_Strategy Washout_Period->Monitoring_Strategy

Caption: Key considerations for a drug with a long half-life.

References

Technical Support Center: Udifitimod and S1PR1 Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying receptor desensitization in the context of Udifitimod, a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced S1PR1 desensitization?

A1: this compound, as a selective S1PR1 modulator, is expected to induce receptor desensitization through mechanisms typical for G protein-coupled receptors (GPCRs). Upon binding of this compound, the S1PR1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), particularly GRK2.[1] This phosphorylation promotes the recruitment of β-arrestin proteins.[2][3] The β-arrestin binding uncouples the receptor from its G protein, attenuating downstream signaling, and targets the receptor for internalization via a clathrin-mediated endocytosis pathway.[4][5]

Q2: How quickly does S1PR1 desensitization occur after this compound treatment?

A2: The onset of S1PR1 desensitization is rapid, typically occurring within minutes of agonist exposure. Complete loss of sensitivity to S1P has been observed after 10 minutes of pretreatment with S1P receptor agonists. The rate of receptor internalization is influenced by the potency of the modulator in inducing Gαi signaling.

Q3: Will the internalized S1PR1 receptors be recycled or degraded?

A3: The fate of internalized S1PR1 receptors can be ligand-dependent. While the endogenous ligand S1P tends to promote receptor recycling back to the cell surface, some synthetic modulators like FTY720-P (the active form of fingolimod) can lead to persistent receptor internalization and subsequent degradation. As this compound is a partial agonist, it is crucial to experimentally determine its specific effect on S1PR1 trafficking in your cell system.

Q4: What are the key cellular players involved in S1PR1 internalization?

A4: The key proteins involved in agonist-induced S1PR1 internalization include G protein-coupled receptor kinase 2 (GRK2), β-arrestins, clathrin, and dynamin. Moesin, an ERM family protein, has also been shown to regulate clathrin-mediated S1PR1 internalization in T cells.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
High variability in β-arrestin recruitment assay results. - Inconsistent cell density.- Variation in this compound concentration.- Suboptimal incubation time.- Ensure consistent cell seeding density across all wells.- Prepare fresh serial dilutions of this compound for each experiment.- Perform a time-course experiment to determine the optimal incubation time for maximal β-arrestin recruitment.
No significant receptor internalization observed with this compound treatment. - Low expression of S1PR1 in the cell line.- Ineffective concentration of this compound.- Inhibition of the endocytic machinery.- Verify S1PR1 expression levels using qPCR or western blotting.- Perform a dose-response experiment to identify the optimal concentration of this compound.- Ensure that experimental conditions do not interfere with clathrin-mediated endocytosis.
Conflicting results between G protein signaling and desensitization assays. - Biased agonism of this compound.- Assay-specific artifacts.- this compound may preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). Characterize the compound's profile in multiple parallel assays.- Review and optimize each assay protocol independently.
Cell death observed at high concentrations of this compound. - Off-target effects.- Cellular toxicity.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound.- Use concentrations below the toxic threshold for all functional assays.

Quantitative Data

Table 1: Hypothetical Pharmacological Profile of this compound at the S1PR1 Receptor

Assay Parameter Value
Gαi Signaling EC501.2 nM
β-Arrestin Recruitment EC501.8 nM
Receptor Internalization EC502.5 nM
Receptor Binding Ki0.8 nM

Note: These values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to the S1PR1 receptor upon stimulation with this compound using an enzyme fragment complementation (EFC) assay (e.g., PathHunter® assay).

Materials:

  • HEK293 cells stably co-expressing S1PR1 tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger enzyme acceptor (EA) fragment.

  • Opti-MEM or other serum-free medium.

  • This compound.

  • Positive control (e.g., S1P).

  • Detection reagents (e.g., PathHunter® detection reagent).

  • White, solid-bottom 96-well or 384-well plates.

Procedure:

  • Seed the engineered HEK293 cells in the assay plates at a predetermined optimal density and culture overnight.

  • Prepare serial dilutions of this compound and the positive control in serum-free medium.

  • Carefully remove the culture medium from the cells.

  • Add the diluted compounds to the respective wells.

  • Incubate the plate at 37°C for 60-90 minutes. A time-course experiment is recommended to determine the optimal incubation time.

  • Equilibrate the plate to room temperature.

  • Add the detection reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measure the chemiluminescent signal using a plate reader.

  • Analyze the data using a non-linear regression curve fit to determine the EC50 values.

Receptor Internalization Assay

This protocol outlines a method to visualize and quantify S1PR1 internalization using immunofluorescence microscopy.

Materials:

  • Cells expressing N-terminally FLAG-tagged S1PR1.

  • Glass coverslips.

  • Serum-free medium.

  • This compound.

  • Positive control (e.g., S1P).

  • Paraformaldehyde (PFA).

  • Primary antibody (e.g., anti-FLAG).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 2-4 hours before the experiment.

  • Treat the cells with various concentrations of this compound or the positive control for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Wash the cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for visualizing internalized receptors). For surface receptor staining, skip permeabilization.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

  • Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

Visualizations

S1PR1_Desensitization_Pathway cluster_membrane Plasma Membrane S1PR1 S1PR1 G_protein Gαi/βγ S1PR1->G_protein 2. Activation GRK2 GRK2 S1PR1->GRK2 3. Phosphorylation Clathrin_pit Clathrin-coated pit S1PR1->Clathrin_pit 5. Internalization This compound This compound This compound->S1PR1 1. Binding Beta_Arrestin β-Arrestin Beta_Arrestin->S1PR1 4. Recruitment Endosome Endosome Clathrin_pit->Endosome 6. Trafficking

Caption: S1PR1 desensitization pathway initiated by this compound.

Beta_Arrestin_Workflow A Seed engineered cells (S1PR1-ProLink + β-Arrestin-EA) B Prepare this compound dilutions C Add compound to cells A->C B->C D Incubate at 37°C for 60-90 min C->D E Add detection reagent D->E F Incubate at RT for 60 min E->F G Measure chemiluminescence F->G H Analyze data (EC50) G->H

Caption: Workflow for the β-arrestin recruitment assay.

Internalization_Workflow A Seed cells with tagged S1PR1 on coverslips B Starve cells in serum-free medium A->B C Treat with this compound B->C D Fix and permeabilize cells C->D E Incubate with primary antibody D->E F Incubate with fluorescent secondary antibody + DAPI E->F G Mount and image F->G H Quantify internalization G->H

Caption: Workflow for the receptor internalization assay.

References

Technical Support Center: BMS-986166 Research-Grade Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control of research-grade BMS-986166. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Quality Control Summary

Ensuring the quality of BMS-986166 is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control tests, their purpose, and typical acceptance criteria for research-grade preparations.

Quality Control TestPurposeTypical Acceptance CriteriaAnalytical Method
Identity Confirms the chemical structure of BMS-986166.Spectrum conforms to the reference standard.¹H-NMR, LC-MS
Purity Determines the percentage of the active compound.≥98%HPLC/UPLC (UV detection)
Related Substances Identifies and quantifies impurities and degradation products.Individual impurity ≤0.5%, Total impurities ≤1.0%HPLC/UPLC, LC-MS
Residual Solvents Detects the presence of solvents from the synthesis process.Conforms to ICH Q3C guidelines.GC-MS
Water Content Measures the amount of water in the material.≤1.0%Karl Fischer Titration

Signaling Pathway of BMS-986166

BMS-986166 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-phosphate (BMS-986166-P). BMS-986166-P then acts as a functional antagonist of the S1P1 receptor, leading to the internalization of the receptor and the sequestration of lymphocytes in the lymph nodes. This prevents the trafficking of these immune cells to sites of inflammation.

BMS986166_Signaling_Pathway BMS-986166 Signaling Pathway BMS986166 BMS-986166 (Prodrug) SphingosineKinase Sphingosine Kinase BMS986166->SphingosineKinase Phosphorylation BMS986166P BMS-986166-P (Active) SphingosineKinase->BMS986166P S1P1_Receptor S1P1 Receptor BMS986166P->S1P1_Receptor Binds to ReceptorInternalization Receptor Internalization S1P1_Receptor->ReceptorInternalization Induces Lymphocyte Lymphocyte LymphNode Lymph Node Lymphocyte->LymphNode Egress Blocked Inflammation Site of Inflammation LymphNode->Inflammation Migration Inhibited LymphocyteSequestration Lymphocyte Sequestration ReceptorInternalization->LymphocyteSequestration Leads to LymphocyteSequestration->LymphNode

BMS-986166 mechanism of action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of BMS-986166 and quantify related substances.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Purpose: To confirm the molecular weight of BMS-986166 and identify potential impurities.

Methodology:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Expected [M+H]⁺: m/z of the protonated molecule of BMS-986166.

¹H-NMR for Structural Confirmation

Purpose: To confirm the chemical structure of BMS-986166.

Methodology:

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the known structure of BMS-986166.

Troubleshooting Guide

Troubleshooting_Workflow BMS-986166 QC Troubleshooting Workflow Start Unexpected Experimental Result CheckPurity Review Certificate of Analysis (CoA) Start->CheckPurity PurityOK Purity & Identity Confirmed on CoA CheckPurity->PurityOK Yes PurityNotOK Purity or Identity Discrepancy on CoA CheckPurity->PurityNotOK No PerformInHouseQC Perform In-house QC Checks PurityOK->PerformInHouseQC ContactSupplier Contact Supplier for New Batch PurityNotOK->ContactSupplier HPLC_Check HPLC Purity Check PerformInHouseQC->HPLC_Check LCMS_Check LC-MS Identity Check PerformInHouseQC->LCMS_Check NMR_Check ¹H-NMR Structural Check PerformInHouseQC->NMR_Check QC_Pass QC Parameters Met HPLC_Check->QC_Pass QC_Fail QC Parameters Not Met HPLC_Check->QC_Fail LCMS_Check->QC_Pass LCMS_Check->QC_Fail NMR_Check->QC_Pass NMR_Check->QC_Fail TroubleshootExperiment Troubleshoot Experimental Protocol QC_Pass->TroubleshootExperiment InvestigateImpurities Investigate Nature of Impurities QC_Fail->InvestigateImpurities Degradation Potential Degradation InvestigateImpurities->Degradation SynthesisImpurity Synthesis-Related Impurity InvestigateImpurities->SynthesisImpurity HandlingError Improper Handling/Storage InvestigateImpurities->HandlingError Degradation->ContactSupplier SynthesisImpurity->ContactSupplier HandlingError->TroubleshootExperiment

Technical Support Center: Minimizing Udifitimod Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Udifitimod (BMS-986166) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as BMS-986166, is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator. It is a prodrug that is converted to its active phosphorylated metabolite, BMS-986166-P. The primary mechanism of action involves the modulation of S1P1 receptors, which plays a crucial role in lymphocyte trafficking. By modulating these receptors, this compound can be investigated for the treatment of various autoimmune diseases.[1][2][3][4][5]

Q2: What are the known physicochemical properties of this compound?

A2: The molecular formula for this compound is C25H33NO2. Specific details regarding its pKa, aqueous solubility, and logP are not extensively published in publicly available literature. However, as a sphingosine-1-phosphate receptor modulator, its chemical properties are tailored for oral bioavailability and interaction with its target receptor.

Q3: What are the potential degradation pathways for this compound?

A3: While specific forced degradation studies for this compound are not publicly available, we can infer potential degradation pathways from studies on similar S1P receptor modulators like Etrasimod. Etrasimod has shown susceptibility to degradation under acidic hydrolysis, oxidative, and photolytic conditions. Conversely, it demonstrated good stability under elevated temperatures and basic stress conditions. Therefore, it is prudent to minimize exposure of this compound samples to strong acids, oxidizing agents, and direct light.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the preparation of samples containing this compound for analysis.

Problem Potential Cause Recommended Solution
Low analyte recovery Incomplete protein precipitation: this compound and its active metabolite are likely highly protein-bound in biological matrices.Ensure complete protein precipitation by using a sufficient volume of a suitable organic solvent such as ice-cold methanol or acetonitrile. Vortex thoroughly and allow adequate incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
Adsorption to labware: The compound may adhere to the surface of plastic tubes or pipette tips.Use low-retention plasticware. Consider pre-rinsing tips with the sample matrix or a solution of a similar composition.
Precipitation of analyte: The pH of the reconstitution solvent may not be optimal for this compound solubility.After drying down the sample, reconstitute in a mobile phase-like solution. If solubility issues persist, adjust the pH of the reconstitution solvent. Based on the stability of similar compounds, a slightly acidic to neutral pH is likely preferable to strongly acidic or basic conditions.
High variability between replicates Inconsistent sample processing: Variations in timing, temperature, or volumes during sample preparation can introduce variability.Standardize all sample preparation steps. Use automated liquid handlers if available for improved precision. Ensure consistent timing for incubations and centrifugation.
Matrix effects in LC-MS/MS analysis: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound and its internal standard.Optimize the chromatographic separation to resolve this compound from interfering matrix components. Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove a broader range of interfering substances.
Presence of unexpected peaks in the chromatogram Degradation of this compound: Exposure to harsh conditions (e.g., strong acid, light, oxidizing agents) during sample preparation can lead to the formation of degradation products.Protect samples from light by using amber vials. Avoid the use of strong acids or bases in the sample preparation workflow. If oxidation is suspected, consider adding an antioxidant to the sample collection tubes or during processing.
Contamination: Contaminants from solvents, labware, or the biological matrix itself can appear as extraneous peaks.Use high-purity solvents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable items. Include blank matrix samples in the analytical run to identify potential sources of contamination.

Experimental Protocols

Protocol 1: Sample Collection and Handling for Pharmacokinetic Studies

Based on procedures used in clinical trials for this compound, the following protocol is recommended for whole blood sample collection:

  • Collection: Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.

  • Mixing: Gently invert the tubes 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.

  • Storage (Short-term): If samples are to be processed within a few hours, they can be stored at 2-8°C.

  • Storage (Long-term): For long-term storage, it is recommended to process the blood to plasma. Centrifuge the whole blood at approximately 1500 x g for 10 minutes at 4°C. Transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.

Protocol 2: Protein Precipitation for this compound Extraction from Plasma

This protocol is a general procedure based on common methods for the extraction of S1P modulators from plasma.

  • Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot a known volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard solution to each sample.

  • Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile or methanol to each plasma sample.

  • Mixing: Vortex the samples vigorously for 30 seconds to precipitate the proteins.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis CollectBlood Collect Whole Blood (K2EDTA) ProcessPlasma Process to Plasma (Centrifuge) CollectBlood->ProcessPlasma StorePlasma Store Plasma at -80°C ProcessPlasma->StorePlasma ThawSample Thaw Plasma StorePlasma->ThawSample AddIS Add Internal Standard ThawSample->AddIS ProteinPrecip Protein Precipitation (Acetonitrile/Methanol) AddIS->ProteinPrecip CentrifugeSample Centrifuge ProteinPrecip->CentrifugeSample TransferSupernatant Transfer Supernatant CentrifugeSample->TransferSupernatant Evaporate Evaporate to Dryness TransferSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound sample preparation and analysis.

degradation_pathways cluster_conditions Potential Degradation Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis DegradationProducts Degradation Products Acid->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Preclinical Comparative Analysis of Udifitimod and Fingolimod in Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for udifitimod (BMS-986166) and fingolimod in the context of atopic dermatitis (AD). While both compounds are sphingosine-1-phosphate (S1P) receptor modulators, publicly available preclinical data for a direct, quantitative comparison is limited, particularly for this compound. This document summarizes the existing evidence, experimental methodologies, and mechanisms of action to inform further research and development.

Mechanism of Action: S1P Receptor Modulation

Both this compound and fingolimod exert their immunomodulatory effects by targeting sphingosine-1-phosphate (S1P) receptors. S1P is a signaling lipid that plays a crucial role in lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs cause the internalization and degradation of the receptor, thereby preventing lymphocytes from exiting the lymph nodes. This sequestration of lymphocytes, particularly T cells, reduces their infiltration into the skin, a key pathological feature of atopic dermatitis.

While fingolimod is a relatively non-selective S1P receptor modulator, binding to S1P1, S1P3, S1P4, and S1P5, this compound is reported to be a more selective modulator of S1P1, S1P4, and S1P5 receptors. This difference in selectivity may have implications for the efficacy and safety profiles of the two drugs.

S1P_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel T_cell T-Lymphocyte S1P1R S1P1 Receptor T_cell->S1P1R expresses block Blockage of Egress circulating_T_cell Circulating T-Lymphocyte skin Skin circulating_T_cell->skin infiltrates S1P_gradient S1P Gradient S1P_gradient->circulating_T_cell promotes egress S1P1R->S1P_gradient senses internalization S1P1R Internalization & Degradation S1P1R->internalization leads to drug This compound / Fingolimod drug->S1P1R binds & antagonizes internalization->block inflammation Inflammation skin->inflammation leads to

Figure 1: Simplified signaling pathway of S1P receptor modulators.

Preclinical Efficacy in Atopic Dermatitis Models

A direct head-to-head preclinical study comparing this compound and fingolimod in an atopic dermatitis model is not publicly available. The following sections summarize the findings from separate preclinical investigations.

This compound (BMS-986166)

Information regarding the preclinical efficacy of this compound in atopic dermatitis largely comes from a poster presentation at the European Academy of Dermatology and Venereology (EADV) 30th Anniversary Congress.[1] The presentation, titled "BMS-986166, a Novel S1PR1,4,5 Modulator, is Highly Efficacious in a Mouse Model of Atopic Dermatitis," suggests positive findings.[1] However, specific quantitative data on the reduction of atopic dermatitis scores (e.g., Eczema Area and Severity Index - EASI), changes in inflammatory cell infiltrates, or cytokine levels from this study are not detailed in the available public records.

Fingolimod

A published study investigated the therapeutic effects of a topical fingolimod hydrochloride gel in a mouse model of atopic dermatitis.[2] This study provides quantitative data on the efficacy of fingolimod in alleviating AD-like symptoms.

Table 1: Summary of Preclinical Efficacy Data for Fingolimod in a Mouse AD Model

ParameterVehicle-only GroupFingolimod (0.5%) GroupKey Findings
EASI Score Almost unchanged from baselineSignificant decrease from baseline (P < 0.01)Fingolimod significantly improved the overall EASI score compared to the vehicle.[2]
Blood White Blood Cells (WBC) Not reportedSignificant reduction (P < 0.05)Fingolimod led to a significant decrease in systemic white blood cell counts.

Experimental Protocols

This compound (BMS-986166) - General Preclinical AD Model Workflow

Due to the lack of a detailed published study, the exact experimental protocol for the preclinical evaluation of this compound in atopic dermatitis is not available. However, a typical workflow for such a study is depicted below.

udifitimod_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Select Animal Model (e.g., NC/Nga mice) ad_induction Induce AD-like Lesions (e.g., with haptens or allergens) animal_model->ad_induction grouping Randomize into Treatment Groups (Vehicle, this compound doses) ad_induction->grouping treatment Administer Treatment (e.g., oral or topical) grouping->treatment clinical_scoring Clinical Scoring (e.g., EASI, SCORAD) treatment->clinical_scoring histology Histopathological Analysis (Skin biopsies) treatment->histology biomarkers Biomarker Analysis (Cytokines, IgE levels) treatment->biomarkers

Figure 2: General experimental workflow for a preclinical AD study.
Fingolimod - Experimental Protocol in a Mouse AD Model

The following protocol is based on the study by Tamakuwala et al. (2016).

  • Animal Model : SKH1/Hr hairless mice were used.

  • Induction of AD-like Lesions : Atopic dermatitis-like lesions were induced in the mice. The specific method of induction is not detailed in the abstract.

  • Treatment Groups :

    • 0.5% Fingolimod hydrochloride (FNGL) in a 2% hydroxypropyl cellulose gel.

    • 0.5% FNGL with 6% colloidal oatmeal in a 2% hydroxypropyl cellulose gel.

    • Non-medicated base gels (vehicle).

    • Elidel® (pimecrolimus) cream as a positive control.

  • Treatment Regimen : The gels and cream were applied topically for 6 weeks.

  • Efficacy Parameters :

    • Eczema Area and Severity Index (EASI) : Assessed regularly to monitor the severity and improvement of the lesions.

    • Skin Barrier Function : Measured by transepidermal water loss (TEWL), skin pH, humidity, and temperature.

    • Systemic Effects : Plasma levels of cytokines, fingolimod, and white blood cells (WBC) were determined at the end of the study.

fingolimod_workflow start Start animal_model SKH1/Hr Hairless Mice start->animal_model ad_induction Induction of AD-like Lesions animal_model->ad_induction grouping Group Randomization: - Vehicle - Fingolimod (0.5%) - Fingolimod + Oatmeal - Elidel® ad_induction->grouping treatment Topical Treatment for 6 Weeks grouping->treatment monitoring Regular Assessment: - EASI Score - Skin pH, TEWL, Humidity, Temp. treatment->monitoring end_point End of Study (6 Weeks) monitoring->end_point analysis Analysis: - Plasma Cytokines - Plasma Fingolimod - Blood WBC Count end_point->analysis end End analysis->end

Figure 3: Experimental workflow for the preclinical fingolimod AD study.

Summary and Future Directions

Both this compound and fingolimod, as S1P receptor modulators, represent a promising therapeutic class for atopic dermatitis by targeting lymphocyte trafficking. Preclinical evidence for fingolimod demonstrates its efficacy in a mouse model of AD, with significant improvements in skin lesions and a reduction in systemic inflammatory cells. While preclinical data for this compound in AD is mentioned in scientific congress proceedings, detailed quantitative results are not yet publicly available, precluding a direct and comprehensive comparison with fingolimod at the preclinical stage.

For a more definitive comparison, the full publication of the preclinical studies on this compound is necessary. Future head-to-head preclinical studies employing the same AD model and standardized endpoints would be invaluable for elucidating the relative efficacy and safety of these two S1P receptor modulators. Researchers are encouraged to investigate the potential differential effects arising from their distinct S1P receptor selectivity profiles. Such studies will be critical in guiding the clinical development and potential positioning of these therapies for the treatment of atopic dermatitis.

References

Comparative In Vitro Efficacy of Udifitimod and Ozanimod: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of Udifitimod (BMS-986166) and ozanimod, two selective sphingosine-1-phosphate (S1P) receptor modulators. This document summarizes their mechanisms of action, presents available quantitative data in structured tables, outlines experimental protocols for key assays, and includes visualizations of relevant pathways and workflows.

Mechanism of Action

Both this compound and ozanimod are modulators of sphingosine-1-phosphate receptors, which play a crucial role in regulating lymphocyte trafficking from lymph nodes to the peripheral blood. By acting on these receptors, they prevent immune cells from migrating to sites of inflammation.

This compound (BMS-986166) is a selective S1P receptor 1 (S1P1) modulator. It is a prodrug that is phosphorylated in vivo to its active metabolite.[1] this compound was developed as a potent partial agonist of S1P1 with a shorter pharmacokinetic half-life and increased formation of its active phosphate metabolite compared to earlier compounds.[2][3] Its action is characterized by biased signaling through the S1P1 receptor.[3]

Ozanimod is also a selective S1P receptor modulator, but it targets both S1P1 and S1P5 receptor subtypes.[4] Similar to this compound, ozanimod is a prodrug that requires phosphorylation to become active. Its mechanism of action involves inducing the internalization and degradation of S1P1 receptors on lymphocytes, which in turn blocks their egress from lymph nodes.

Signaling Pathway

The following diagram illustrates the generalized signaling pathway for S1P receptor modulators like this compound and ozanimod.

S1P_Signaling cluster_0 Lymph Node cluster_1 Blood Vessel cluster_2 Drug Action Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor G_Protein G-protein S1P1_Receptor->G_Protein activates Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization leads to Downstream Downstream Signaling (e.g., Rac, Akt) G_Protein->Downstream activates Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress promotes S1P_Gradient S1P Gradient Drug This compound / Ozanimod (Active Metabolite) Drug->S1P1_Receptor binds & modulates Internalization->Lymphocyte_Egress inhibits

S1P receptor modulator signaling pathway.

In Vitro Efficacy Data

Currently, there are no publicly available in vitro studies that directly compare the efficacy of this compound and ozanimod in the same experimental settings. The following tables summarize the available in vitro data for each compound from separate studies.

Table 1: In Vitro Activity of this compound (BMS-986166)

AssayCell LineParameterValueReference
S1P1 Receptor BindingCHO cellsEC500.25 nM
S1P1 Receptor InternalizationS1P1/CHO cellsPartial Agonist-
T-cell Migration Assay-InhibitionComplete

Table 2: In Vitro Activity of Ozanimod

AssayCell LineParameterValueReference
S1P1 Receptor BindingCHO-K1 cellsEC500.36 nM
S1P5 Receptor BindingCHO-K1 cellsEC503.3 nM
S1P1 GTPγS BindingCHO-K1 cell membranesEC500.13 nM
S1P5 GTPγS BindingCHO-K1 cell membranesEC501.3 nM

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key in vitro assays used to characterize S1P receptor modulators.

S1P Receptor Binding Assay

Objective: To determine the binding affinity of the compound to S1P receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human S1P1 or S1P5 receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled S1P analog (e.g., [³³P]S1P) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or ozanimod).

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a binding affinity constant (Ki).

GTPγS Binding Assay

Objective: To assess the functional activity of the compound as an agonist or antagonist at G-protein coupled receptors.

Methodology:

  • Membrane Preparation: As described in the receptor binding assay.

  • Assay Reaction: Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro characterization of S1P receptor modulators.

Experimental_Workflow start Start compound Test Compound (this compound / Ozanimod) start->compound binding_assay Receptor Binding Assay (Determine Affinity) compound->binding_assay functional_assay Functional Assay (e.g., GTPγS) (Determine Potency & Efficacy) compound->functional_assay cell_based_assay Cell-Based Functional Assay (e.g., T-cell Migration) compound->cell_based_assay data_analysis Data Analysis (EC50, IC50, Emax) binding_assay->data_analysis functional_assay->data_analysis cell_based_assay->data_analysis end End data_analysis->end

In vitro characterization workflow.

Conclusion

Both this compound and ozanimod are potent S1P receptor modulators that function by sequestering lymphocytes in the lymph nodes. While this compound is a selective S1P1 partial agonist, ozanimod targets both S1P1 and S1P5. The available in vitro data indicates that both compounds exhibit high affinity and potency for their respective target receptors. However, a direct comparative study with standardized assays is necessary to definitively determine their relative in vitro efficacy. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison of S1P1 Modulator Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The modulation of sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic strategy, particularly in the treatment of autoimmune diseases like multiple sclerosis. S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] The first-generation S1P receptor modulator, Fingolimod (FTY720), demonstrated clinical efficacy but its non-selective nature, acting on multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), leads to potential off-target effects.[1][3] For instance, agonism at the S1P3 receptor has been linked to cardiac side effects, such as bradycardia.[1] This has spurred the development of second-generation modulators with high selectivity for S1P1, aiming to retain therapeutic efficacy while improving the safety profile.

This guide provides an objective comparison of various S1P1 modulators, presenting quantitative data on their receptor selectivity, detailed experimental protocols for assessing this selectivity, and diagrams to illustrate the key signaling pathways and experimental workflows.

Comparative Selectivity Profile of S1P Modulators

The selectivity of S1P modulators is typically determined by their binding affinity (Ki or IC50) or functional potency (EC50) across the five S1P receptor subtypes. A higher degree of selectivity is indicated by a significantly lower IC50 or EC50 value for S1P1 compared to other subtypes. The following table summarizes the functional potency (EC50 in nM) of several key S1P modulators from GTPγS binding assays, which measure the activation of G proteins upon receptor agonism.

ModulatorS1P1 (EC50, nM)S1P2 (EC50, nM)S1P3 (EC50, nM)S1P4 (EC50, nM)S1P5 (EC50, nM)Selectivity Profile
S1P (Endogenous Ligand) 0.232.530.170.440.11Non-selective
Fingolimod-P 0.12>3000.890.280.14S1P1, S1P3, S1P4, S1P5
Siponimod (BAF312) 0.39>1000>1000>10000.98S1P1, S1P5
Ozanimod 0.38>300>300>30010.3S1P1, S1P5
Ponesimod 0.42>30089.52>30011.2S1P1, S1P5 (>S1P3)
Etrasimod 0.81>300>300>30015.3S1P1, S1P5

Data compiled from GTPγS binding assays. Fingolimod requires in vivo phosphorylation to become active (Fingolimod-P). Ozanimod is reported to have over 10,000-fold selectivity for S1P1 over S1P2, S1P3, and S1P4.

Key Experimental Methodologies

The determination of S1P1 modulator selectivity relies on robust in vitro assays. The two primary methods are radioligand binding assays and functional assays.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor. The output, an IC50 value, represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

Experimental Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that are engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1).

  • Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.5.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Incubation: Receptor-containing membranes are pre-incubated with the test compound for a set period (e.g., 30 minutes) at room temperature.

  • Radioligand Addition: A known concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P or [³H]-ozanimod) is added to the mixture. The final volume is brought up, for instance, to 150 µL.

  • Binding Reaction: The mixture is incubated for a further period (e.g., 60 minutes) at room temperature to allow for competitive binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filtration plates). This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

Functional Assays

Functional assays measure the cellular response following receptor activation by a modulator, determining whether the compound is an agonist or antagonist and its potency (EC50 for agonists, IC50 for antagonists).

  • GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the S1P receptor. Agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation.

  • β-Arrestin Recruitment Assay: This assay is used to monitor receptor internalization, a key mechanism for functional antagonists like Fingolimod. Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin, which can be detected using various reporter systems (e.g., β-lactamase).

Visualizing Pathways and Protocols

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein couples Rac1 Rac1 Activation G_protein->Rac1 ERK ERK Pathway G_protein->ERK S1P S1P S1P->S1P1 Cell_Migration Cell Migration & Cytoskeletal Rearrangement Rac1->Cell_Migration Proliferation Cell Proliferation & Survival ERK->Proliferation

S1P1 Receptor Signaling Cascade

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare S1P1-expressing cell membranes incubation1 4. Incubate membranes with test compound prep_membranes->incubation1 prep_compounds 2. Serially dilute test compounds prep_compounds->incubation1 prep_radio 3. Prepare radioligand ([32P]S1P) incubation2 5. Add radioligand and incubate to equilibrium prep_radio->incubation2 incubation1->incubation2 filtration 6. Terminate by rapid filtration incubation2->filtration quantify 7. Quantify bound radioactivity filtration->quantify analyze 8. Plot dose-response curve quantify->analyze calculate 9. Calculate IC50 value analyze->calculate

Workflow for Radioligand Binding Assay

Conclusion

The development of S1P receptor modulators has transitioned from non-selective compounds like Fingolimod to highly selective S1P1 modulators such as Siponimod and Ozanimod. This evolution is driven by the goal of minimizing off-target effects, particularly S1P3-mediated cardiovascular events, while maintaining the therapeutic benefits of S1P1 modulation. The quantitative data clearly demonstrate the superior selectivity profiles of second-generation modulators. For researchers and drug developers, the use of these selective agents is crucial for precisely dissecting the biological functions of S1P1 and for developing safer and more targeted therapies for autoimmune and inflammatory diseases. The experimental protocols outlined provide a foundation for the rigorous evaluation of the selectivity of novel S1P1 modulators.

References

Udifitimod's Selectivity Profile: A Comparative Analysis of S1P Receptor Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Udifitimod (BMS-986166) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of autoimmune diseases. Its therapeutic efficacy is attributed to its high affinity for the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. A key aspect of its pharmacological profile is its selectivity across the five S1P receptor subtypes (S1P1-S1P5), as engagement with other subtypes, particularly S1P3, has been associated with adverse cardiovascular effects. This guide provides a comparative analysis of this compound's cross-reactivity with other S1P receptor subtypes, supported by available experimental data.

Comparative Analysis of S1P Receptor Subtype Activity

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. The following table summarizes the functional potency (EC50 values) of BMS-986166-P across the human S1P receptor subtypes, demonstrating its selectivity profile.

Receptor SubtypeBMS-986166-P EC50 (nM)Reference Compound (Fingolimod-P) EC50 (nM)
S1P1 Potent biased agonist~0.3
S1P2 Not specified~10
S1P3 > 1000~0.5
S1P4 3.41.6
S1P5 2.470.67

Data compiled from publicly available information on BMS-986166-P.[1]

As the data indicates, BMS-986166-P is a potent agonist at S1P1, S1P4, and S1P5 receptors.[1] Crucially, it displays minimal activity at the S1P3 receptor, with an EC50 value greater than 1 µM.[1] This high degree of selectivity for S1P1 over S1P3 is a distinguishing feature of this compound and is anticipated to contribute to an improved cardiovascular safety profile compared to less selective S1P receptor modulators.

Experimental Protocols

The determination of S1P receptor subtype selectivity involves various in vitro functional assays. The following are detailed methodologies for key experiments typically employed in the characterization of S1P receptor modulators like this compound.

GTPγS Binding Assay

This assay measures the G-protein activation following receptor agonism and is a primary method for determining the potency (EC50) of a compound.

Objective: To quantify the ability of a test compound to stimulate GTPγS binding to G-proteins coupled to specific S1P receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human S1P receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • [³⁵S]GTPγS (radioligand).

  • Non-radiolabeled GTPγS.

  • GDP.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a protease inhibitor cocktail.

  • Test compound (e.g., BMS-986166-P) at various concentrations.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target S1P receptor subtype are isolated and protein concentration is determined.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound in the presence of GDP.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS.

  • Termination: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from unbound [³⁵S]GTPγS.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess non-radiolabeled GTPγS) from total binding. EC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Receptor Internalization Assay

This assay assesses the ability of a compound to induce the internalization of the S1P1 receptor, a key aspect of its mechanism of action as a functional antagonist.

Objective: To measure the extent of S1P1 receptor internalization from the cell surface upon stimulation by a test compound.

Materials:

  • Cell line stably expressing a fluorescently-tagged human S1P1 receptor (e.g., S1P1-eGFP).

  • Test compound (e.g., BMS-986166-P) at various concentrations.

  • High-content imaging system or flow cytometer.

Procedure:

  • Cell Culture: Cells expressing the fluorescently-tagged S1P1 receptor are cultured in appropriate plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Imaging/Analysis:

    • High-Content Imaging: Cells are fixed and stained with a nuclear stain (e.g., DAPI). Images are acquired using an automated microscope, and the translocation of the fluorescently-tagged receptor from the plasma membrane to intracellular compartments is quantified using image analysis software.

    • Flow Cytometry: The reduction in cell surface fluorescence due to receptor internalization is measured by flow cytometry.

  • Data Analysis: The percentage of receptor internalization is calculated for each concentration of the test compound. EC50 values are determined by plotting the internalization data against the compound concentration and fitting to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the S1P receptor signaling pathway and a typical experimental workflow for assessing subtype selectivity.

S1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 G_i Gαi S1PR1->G_i S1PR2->G_i G_q Gαq S1PR2->G_q G_12_13 Gα12/13 S1PR2->G_12_13 S1PR3->G_i S1PR3->G_q S1PR3->G_12_13 S1PR4->G_i S1PR4->G_12_13 S1PR5->G_i S1PR5->G_12_13 Ras_ERK Ras/ERK Pathway G_i->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_i->PI3K_Akt PLC PLC → Ca²⁺ G_q->PLC Rho Rho Pathway G_12_13->Rho

Caption: S1P Receptor Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays cluster_receptors S1P Receptor Subtypes start Start: Compound Synthesis (this compound) phosphorylation In vitro/In vivo Phosphorylation to BMS-986166-P start->phosphorylation gtp_assay GTPγS Binding Assay phosphorylation->gtp_assay internalization_assay Receptor Internalization Assay phosphorylation->internalization_assay s1p1 S1P1 gtp_assay->s1p1 s1p2 S1P2 gtp_assay->s1p2 s1p3 S1P3 gtp_assay->s1p3 s1p4 S1P4 gtp_assay->s1p4 s1p5 S1P5 gtp_assay->s1p5 internalization_assay->s1p1 data_analysis Data Analysis: Determine EC50 Values s1p1->data_analysis s1p2->data_analysis s1p3->data_analysis s1p4->data_analysis s1p5->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Experimental Workflow for S1P Receptor Selectivity.

References

Benchmarking Novel Therapeutics in Atopic Dermatitis: A Comparative Analysis of BMS-986166 and Other Key Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emerging and established therapeutics for moderate-to-severe atopic dermatitis (AD), with a focus on the investigational sphingosine-1-phosphate (S1P) receptor modulator, BMS-986166. Due to the limited public availability of Phase II clinical trial data for BMS-986166, this guide will utilize data from another S1P receptor modulator, etrasimod, as a proxy for this class, alongside a detailed analysis of Janus kinase (JAK) inhibitors and Interleukin-13 (IL-13) inhibitors.

Executive Summary

The therapeutic landscape for atopic dermatitis is rapidly evolving, moving beyond traditional topical corticosteroids to targeted systemic and topical agents. This guide evaluates three key classes of targeted therapies: S1P receptor modulators, JAK inhibitors, and IL-13 inhibitors. While each class demonstrates significant efficacy in reducing the signs and symptoms of AD, they possess distinct mechanisms of action, efficacy profiles, and safety considerations. This document aims to provide a clear, data-driven comparison to inform research and development decisions.

Mechanism of Action Overview

Sphingosine-1-Phosphate (S1P) Receptor Modulators

BMS-986166 and etrasimod are oral, small molecule S1P receptor modulators. They act by binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes.[1][2] This sequestration of lymphocytes reduces the infiltration of inflammatory cells into the skin, thereby mitigating the inflammatory cascade characteristic of atopic dermatitis.[2][3]

S1P_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_skin Skin Lymphocyte Lymphocyte S1PR1 S1P1 Receptor Lymphocyte->S1PR1 expresses Circulating_Lymphocyte Circulating Lymphocyte Inflammation Inflammation Circulating_Lymphocyte->Inflammation infiltrates & causes S1P_gradient S1P Gradient S1P_gradient->S1PR1 binds to BMS986166 BMS-986166 (S1P Receptor Modulator) BMS986166->S1PR1 binds & internalizes S1PR1->Circulating_Lymphocyte promotes egress

Fig 1. S1P Receptor Modulator Signaling Pathway.
Janus Kinase (JAK) Inhibitors

JAK inhibitors, such as abrocitinib, upadacitinib, ruxolitinib, and delgocitinib, are small molecules that target the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines implicated in the pathophysiology of atopic dermatitis, including IL-4, IL-13, IL-31, and IFN-γ. By inhibiting one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs effectively block the inflammatory signals that drive AD symptoms.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Inflammatory Cytokines (e.g., IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus & binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression induces JAK_Inhibitor JAK Inhibitor (e.g., Abrocitinib) JAK_Inhibitor->JAK inhibits

Fig 2. JAK-STAT Signaling Pathway.
Interleukin-13 (IL-13) Inhibitors

IL-13 inhibitors, such as tralokinumab and lebrikizumab, are monoclonal antibodies that specifically target the IL-13 cytokine. IL-13 is a key driver of type 2 inflammation in atopic dermatitis, contributing to skin barrier dysfunction, inflammation, and pruritus. By neutralizing IL-13, these biologics inhibit its signaling cascade, leading to a reduction in AD signs and symptoms.

IL13_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL13 IL-13 Receptor IL-4Rα / IL-13Rα1 Receptor Complex IL13->Receptor binds IL13_Inhibitor IL-13 Inhibitor (e.g., Tralokinumab) IL13_Inhibitor->IL13 binds & neutralizes JAK_STAT JAK/STAT Signaling Receptor->JAK_STAT activates Inflammation Inflammation & Pruritus JAK_STAT->Inflammation leads to Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_endpoints Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessments Baseline Assessments - EASI - IGA - Pruritus NRS Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_A Treatment A (e.g., BMS-986166) Randomization->Treatment_A Treatment_B Treatment B (Comparator) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Follow_up Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 16) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Primary_Endpoint Primary Efficacy Endpoint (e.g., % change in EASI at Week 16) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Efficacy Endpoints - IGA 0/1 Response - Pruritus NRS Improvement Follow_up->Secondary_Endpoints Safety_Assessment Safety & Tolerability (Adverse Event Monitoring) Follow_up->Safety_Assessment

References

comparing the safety profiles of Udifitimod and fingolimod

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of two sphingosine-1-phosphate (S1P) receptor modulators, Udifitimod and the established multiple sclerosis therapy, fingolimod, reveals key differences in their adverse event profiles, primarily stemming from their receptor selectivity. While fingolimod's broader receptor activity is associated with a well-documented range of side effects, preclinical and early clinical data on this compound suggest a potentially more favorable cardiac safety profile due to its targeted action on the S1P1 receptor subtype.

This guide provides a comprehensive comparison of the safety data for researchers, scientists, and drug development professionals, incorporating available clinical trial findings, experimental methodologies, and an exploration of the underlying signaling pathways.

Executive Summary of Safety Profiles

Fingolimod, a non-selective S1P receptor modulator, is known to be associated with cardiovascular risks, including bradycardia and atrioventricular block, as well as hepatic and infectious complications. In contrast, this compound (BMS-986166), a selective S1P1 receptor modulator, has demonstrated a potentially improved cardiac safety profile in preclinical studies and was generally well-tolerated in Phase I clinical trials with clinically insignificant heart rate reductions. The recently completed Phase II trial of this compound in atopic dermatitis provides further insight into its safety in a patient population.

Comparative Analysis of Adverse Events

The following tables summarize the reported adverse events for both this compound and fingolimod from available clinical trial data.

Table 1: Comparison of Common Adverse Events

Adverse EventThis compound (BMS-986166)Fingolimod
Incidence Phase II data in atopic dermatitis pending full publication
Headache>10%[1][2]
Diarrhea>10%[1][2]
Cough>10%[1]
Influenza>10%
Sinusitis>10%
Back Pain>10%
Abdominal Pain>10%
NauseaCommon

Table 2: Comparison of Serious Adverse Events and Events of Special Interest

Adverse Event CategoryThis compound (BMS-986166)Fingolimod
Cardiovascular
Bradycardia/AV BlockClinically insignificant heart rate reductions in Phase ISymptomatic bradycardia (0.6%), First and Second-degree AV block reported
Hepatic
Elevated Liver EnzymesALT elevations >3x ULN in 8-14% of patients
Acute Liver FailureRare cases reported, some requiring transplantation
Infections
Serious InfectionsIncreased risk of serious and opportunistic infections
Progressive Multifocal Leukoencephalopathy (PML)Rare cases reported
Herpes Virus InfectionsIncreased risk
Ophthalmologic
Macular EdemaReported, especially in the first 3-4 months of treatment
Other
Posterior Reversible Encephalopathy Syndrome (PRES)Rare cases reported
MalignanciesBasal cell carcinoma, melanoma, lymphoma reported

Detailed Experimental Protocols

A thorough safety evaluation in clinical trials relies on standardized and rigorous monitoring protocols.

Cardiac Safety Monitoring

Fingolimod: Due to the known risk of bradycardia and atrioventricular (AV) block, extensive cardiac monitoring is mandated for patients initiating fingolimod.

  • Baseline Assessment: A 12-lead electrocardiogram (ECG) is performed before the first dose.

  • First-Dose Observation: Patients are monitored for at least 6 hours after the first dose. This includes hourly measurement of pulse and blood pressure. A 12-lead ECG is repeated at the end of the observation period.

  • Continuous Monitoring: In some regions, continuous ECG monitoring (telemetry) is recommended during the first-dose observation period.

  • Extended Monitoring: Patients with certain pre-existing cardiac conditions or those taking other heart rate-lowering medications may require extended, and sometimes overnight, monitoring.

This compound: While preclinical data suggest a lower risk of cardiac effects, clinical trial protocols for this compound would still incorporate thorough cardiac safety monitoring, likely following guidelines similar to those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) E14 guidance on the clinical evaluation of QT/QTc interval prolongation.

  • Methodology: This typically involves centralized ECG collection and analysis, with frequent recordings (e.g., triplicate ECGs at multiple time points) before and after drug administration to assess for any changes in the QT interval and other ECG parameters.

Hepatic Safety Monitoring

Fingolimod: The risk of liver injury with fingolimod necessitates regular monitoring of liver function.

  • Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are measured before initiating treatment.

  • Routine Monitoring: LFTs are monitored at months 1, 3, 6, 9, and 12 during the first year of treatment and periodically thereafter. Monitoring continues for at least 2 months after discontinuation of the drug.

  • Action Thresholds: Specific guidance is provided for increased monitoring or discontinuation of treatment based on the degree of LFT elevation, in line with FDA guidance on drug-induced liver injury (DILI).

This compound: Clinical trials for this compound would include comprehensive hepatic safety monitoring as per standard drug development guidelines.

  • Methodology: This involves regular blood draws to measure a panel of liver function tests. The frequency of testing would be highest during the initial treatment phase and then potentially spaced out during longer-term exposure.

Lymphocyte Monitoring

Both this compound and fingolimod cause a reduction in peripheral lymphocyte counts as a part of their mechanism of action.

  • Methodology: Absolute lymphocyte counts and lymphocyte subset analysis are typically performed using flow cytometry. This technique uses fluorescently labeled monoclonal antibodies to identify and quantify different lymphocyte populations (e.g., T cells, B cells, NK cells, and their subsets). A single-platform method using counting beads is often employed to obtain absolute cell counts from a whole blood sample. The gating strategy for identifying lymphocyte populations is crucial for accurate and reproducible results and often involves using CD45 and side scatter characteristics.

Signaling Pathways and Mechanism of Action

The differences in the safety profiles of this compound and fingolimod can be attributed to their distinct interactions with the S1P receptor subtypes.

Fingolimod is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 receptors. Its therapeutic effect in multiple sclerosis is primarily mediated through its functional antagonism of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes and subsequent infiltration into the central nervous system. However, its activity at other S1P receptors, particularly S1P3, is thought to contribute to some of its adverse effects.

cluster_fingolimod Fingolimod (Non-selective) cluster_this compound This compound (Selective) Fingolimod Fingolimod S1P1 S1P1 Fingolimod->S1P1 S1P3 S1P3 Fingolimod->S1P3 S1P4 S1P4 Fingolimod->S1P4 S1P5 S1P5 Fingolimod->S1P5 This compound This compound U_S1P1 S1P1 This compound->U_S1P1

Figure 1: Receptor Selectivity of Fingolimod and this compound.

This compound is a selective S1P1 receptor modulator. By specifically targeting the S1P1 receptor, it is designed to retain the therapeutic immunomodulatory effects while minimizing the off-target effects associated with the activation of other S1P receptor subtypes.

S1P1 Receptor Signaling and Lymphocyte Egress

Activation of the S1P1 receptor on lymphocytes by its natural ligand, S1P, is a crucial signal for their egress from lymph nodes into the circulation. Both fingolimod and this compound, after phosphorylation to their active forms, act as functional antagonists of the S1P1 receptor. They initially activate the receptor, leading to its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.

cluster_lymph_node Lymph Node cluster_circulation Circulation cluster_drug_action Drug Action Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor S1P_Gradient High S1P Gradient S1P1_Receptor->S1P_Gradient Egress Signal Internalization S1P1 Internalization & Degradation S1P1_Receptor->Internalization Drug This compound or Fingolimod-P Drug->S1P1_Receptor Functional Antagonism Internalization->S1P_Gradient

Figure 2: Mechanism of Lymphocyte Sequestration.

Downstream signaling of the S1P1 receptor in T-cells involves multiple pathways, including the PI3K-Akt-mTOR pathway, which plays a role in regulating T-cell differentiation and function.

S1P3 Receptor Signaling and Cardiac Effects

The S1P3 receptor is expressed in cardiomyocytes and is implicated in the regulation of heart rate and coronary artery tone. Activation of S1P3 receptors in the heart by non-selective agonists like fingolimod is believed to be a primary contributor to the observed bradycardia. This compound's selectivity for S1P1 over S1P3 is the basis for its potentially improved cardiac safety profile.

Fingolimod-P Fingolimod-P S1P3_Cardiomyocyte S1P3 Receptor (Cardiomyocyte) Fingolimod-P->S1P3_Cardiomyocyte Downstream_Signaling Downstream Signaling (e.g., G-protein coupling) S1P3_Cardiomyocyte->Downstream_Signaling Bradycardia Bradycardia Downstream_Signaling->Bradycardia

Figure 3: S1P3-Mediated Cardiac Effects of Fingolimod.

Conclusion

The available data indicate that both this compound and fingolimod are potent immunomodulators that act by sequestering lymphocytes. However, their distinct receptor selectivity profiles appear to translate into different safety considerations. Fingolimod's established efficacy is accompanied by a need for vigilant monitoring for cardiac, hepatic, and infectious adverse events. This compound, with its selective S1P1 receptor modulation, holds the promise of a more favorable cardiac safety profile. The full publication of the Phase II clinical trial data for this compound will be critical in providing a more definitive and quantitative comparison of the safety and tolerability of these two agents in a patient population. This will allow for a more complete assessment of this compound's potential as a therapeutic agent with an improved benefit-risk profile.

References

Unveiling the Mechanism: Validating Udifitimod's S1P1 Receptor Engagement with Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of Udifitimod (BMS-986166), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator, and its validation using S1P1R knockout models. By examining experimental data and methodologies, we aim to offer a clear perspective on this compound's performance against other established S1P1R modulators.

This compound is an orally active S1P1R modulator under investigation for the treatment of autoimmune diseases.[1] Its therapeutic effect is believed to stem from its ability to bind to S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes. This prevents their migration to sites of inflammation, thereby reducing the autoimmune response. The use of S1P1R knockout (KO) animal models provides a definitive method to validate that the observed pharmacological effects of this compound are indeed mediated through its interaction with the S1P1 receptor.

Comparative Efficacy: Reduction in Absolute Lymphocyte Count

A hallmark of S1P1R modulators is their ability to induce a dose-dependent reduction in peripheral blood absolute lymphocyte count (ALC). This effect is a direct consequence of S1P1R engagement on lymphocytes. The table below summarizes the quantitative data on ALC reduction for this compound and other commercially available S1P1R modulators.

DrugDosePopulationMedian Nadir Lymphocyte Reduction (%)Study Phase
This compound (BMS-986166) 0.25 mgHealthy Volunteers53.7%Phase I[2]
0.75 mgHealthy Volunteers75.9%Phase I[2]
1.5 mgHealthy Volunteers81.9%Phase I[2]
Fingolimod 0.5 mgMultiple Sclerosis Patients~70-76%Phase III[3]
Ozanimod 0.92 mgMultiple Sclerosis Patients~45% from baselineClinical Trials
Siponimod 2 mgSecondary Progressive MS~70-80% reduction from baselinePreclinical & Clinical

Validating the Mechanism: The Role of S1P1R Knockout Models

The central hypothesis for this compound's mechanism is its direct action on S1P1R. S1P1R knockout models are instrumental in confirming this. In an S1P1R knockout animal, the target receptor for this compound is absent. Therefore, administration of this compound to these animals should not produce the characteristic pharmacological effects, such as lymphopenia.

Expected Outcomes in S1P1R Knockout vs. Wild-Type Models:
ParameterWild-Type (WT) MiceS1P1R Knockout (KO) MiceRationale
Absolute Lymphocyte Count (ALC) after this compound Administration Significant, dose-dependent reductionNo significant changeDemonstrates that the effect of this compound on lymphocyte sequestration is dependent on the presence of S1P1R.
Lymphocyte Egress from Lymph Nodes InhibitedUnaffectedConfirms that this compound's mechanism of inhibiting lymphocyte egress is mediated through S1P1R.
Amelioration of Disease in an Autoimmune Model (e.g., EAE) Significant reduction in disease severityNo therapeutic effectEstablishes that the therapeutic efficacy of this compound in autoimmune models is a direct result of its action on S1P1R.

Experimental Protocols

Below are detailed methodologies for key experiments to validate the mechanism of an S1P1R modulator like this compound using S1P1R knockout models.

Generation of S1P1R Knockout Mice
  • Method: Conditional knockout mouse models are typically generated using the Cre-Lox system.

  • Protocol:

    • Mice carrying a floxed S1pr1 allele (S1pr1fl/fl), where exon 2 is flanked by loxP sites, are generated.

    • These mice are then crossed with a strain expressing Cre recombinase under the control of a cell-specific promoter (e.g., CD4-Cre for T-cell specific knockout) to generate heterozygous offspring.

    • Heterozygous mice are intercrossed to obtain homozygous S1pr1fl/fl mice expressing Cre recombinase (S1P1R KO) and littermate controls (S1pr1fl/fl without Cre, referred to as wild-type or WT).

    • Genotyping is performed using PCR to confirm the presence of the floxed allele and the Cre transgene.

Evaluation of Peripheral Blood Lymphocyte Counts
  • Objective: To assess the effect of the S1P1R modulator on absolute lymphocyte count in S1P1R KO and WT mice.

  • Protocol:

    • Age- and sex-matched S1P1R KO and WT mice are randomly assigned to treatment and vehicle control groups.

    • A baseline blood sample is collected from the tail vein or retro-orbital sinus.

    • Mice are orally administered with the S1P1R modulator (e.g., this compound) or vehicle daily for a specified period (e.g., 7 days).

    • Blood samples are collected at various time points after the first and last dose.

    • Absolute lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.

    • Data are expressed as the percentage change from baseline and compared between the different groups.

In Vivo Lymphocyte Egress Assay
  • Objective: To directly measure the effect of the S1P1R modulator on lymphocyte egress from lymph nodes.

  • Protocol:

    • Lymphocytes from a donor mouse are fluorescently labeled (e.g., with CFSE).

    • Labeled lymphocytes are adoptively transferred into recipient S1P1R KO and WT mice that have been pre-treated with the S1P1R modulator or vehicle.

    • After a defined period (e.g., 24 hours), peripheral blood, spleen, and lymph nodes are harvested.

    • The number of fluorescently labeled lymphocytes in each tissue is quantified by flow cytometry.

    • A reduction in the number of labeled lymphocytes in the peripheral blood and an accumulation in the lymph nodes of WT treated mice compared to vehicle-treated WT mice would indicate inhibition of egress. This effect should be absent in S1P1R KO mice.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the S1P1R signaling pathway, a hypothetical experimental workflow for mechanism validation, and a comparative overview of this compound and its alternatives.

S1P1R_Signaling_Pathway S1P S1P S1P1R S1P1 Receptor S1P->S1P1R Binds to This compound This compound This compound->S1P1R Binds to Gi Gαi S1P1R->Gi Activates Internalization Receptor Internalization S1P1R->Internalization Leads to Effector Downstream Effectors Gi->Effector Modulates Sequestration Lymphocyte Sequestration Internalization->Sequestration

Caption: S1P1R signaling pathway and the mechanism of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Expected Outcome WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO S1P1R Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound ALC Measure Absolute Lymphocyte Count WT_Vehicle->ALC WT_this compound->ALC KO_Vehicle->ALC KO_this compound->ALC Egress Assess Lymphocyte Egress ALC->Egress Efficacy Evaluate Therapeutic Efficacy (e.g., EAE) Egress->Efficacy Validation Mechanism Validated: Effect is S1P1R-dependent Efficacy->Validation

Caption: Hypothetical workflow for validating this compound's mechanism.

S1P1R_Modulator_Comparison This compound This compound (BMS-986166) - Potent and selective S1P1R modulator - Oral administration - Investigational Fingolimod Fingolimod - First-in-class S1P receptor modulator - Non-selective (S1P1, S1P3, S1P4, S1P5) - Approved for Multiple Sclerosis Ozanimod Ozanimod - Selective for S1P1 and S1P5 - Oral administration - Approved for Multiple Sclerosis and Ulcerative Colitis Siponimod Siponimod - Selective for S1P1 and S1P5 - Oral administration - Approved for Secondary Progressive Multiple Sclerosis

Caption: Comparison of this compound with other S1P1R modulators.

Conclusion

The validation of this compound's mechanism of action through the use of S1P1R knockout models is a critical step in its development. The absence of a pharmacological effect, specifically the reduction of absolute lymphocyte count, in S1P1R knockout animals following this compound administration would provide conclusive evidence that its therapeutic potential is mediated through the S1P1 receptor. This, combined with the quantitative data on its potent lymphopenia-inducing effects, positions this compound as a promising selective S1P1R modulator. Further studies, including direct comparisons with other S1P1R modulators in head-to-head preclinical and clinical trials, will be essential to fully delineate its therapeutic profile and potential advantages.

References

Safety Operating Guide

Navigating the Disposal of Udifitimod: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational drug Udifitimod is crucial for maintaining a safe and compliant laboratory environment. While specific disposal protocols for this compound (also known as BMS-986166) are not publicly available, this guide synthesizes best practices for the disposal of non-hazardous pharmaceutical compounds in a research setting. Researchers, scientists, and drug development professionals should always prioritize consulting their institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]

Core Principles for Pharmaceutical Waste Management

Proper disposal of investigational drugs like this compound is essential to prevent environmental contamination and ensure human health and safety.[3] Even when a compound is classified as non-hazardous, it should not be disposed of in regular trash or down the drain.[4][5] The available Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous substance. However, all pharmaceutical waste should be handled with care.

Step-by-Step Disposal Procedures for this compound

The following procedural steps provide a framework for the safe disposal of this compound in a laboratory setting:

  • Hazard Assessment and Personal Protective Equipment (PPE):

    • Before handling, review the latest version of the Safety Data Sheet (SDS) for this compound to be aware of any potential hazards.

    • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Segregation of Waste:

    • This compound waste should be segregated from other waste streams at the point of generation.

    • Do not mix it with hazardous chemical waste, biohazardous waste, or sharps.

  • Containerization of Non-Hazardous Pharmaceutical Waste:

    • Place unused or expired this compound, as well as any materials contaminated with it (e.g., weighing boats, contaminated gloves), into a designated non-hazardous pharmaceutical waste container.

    • These containers are often white with a blue lid and should be clearly labeled "For Incineration Only."

    • Ensure the container is securely sealed to prevent spills.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as chemical waste.

    • After rinsing, deface or remove all labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.

  • Storage and Collection:

    • Store the sealed waste container in a designated and secure area within the laboratory, inaccessible to unauthorized personnel.

    • Contact your institution's EHS department to schedule a pickup for the non-hazardous pharmaceutical waste.

Data Presentation: this compound Disposal Summary

ParameterGuidelineSource
Waste Classification Non-hazardous pharmaceutical wasteGeneral guidance
Primary Disposal Method Incineration
Recommended Container White container with a blue lid, labeled "For Incineration Only"
PPE Requirement Safety glasses, lab coat, glovesStandard laboratory practice
Empty Container Disposal Triple-rinse, collect first rinsate as chemical waste, deface label

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the provided search results. The procedures outlined are based on general guidelines for the management of non-hazardous pharmaceutical waste in a research environment.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Final Disposition start Start: This compound Waste Generated assess Review SDS and Don PPE start->assess segregate Segregate as Non-Hazardous Pharmaceutical Waste assess->segregate contain Place in Designated Waste Container segregate->contain store Store Securely in Designated Area contain->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Disposal by Incineration contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Udifitimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Udifitimod, an orally active and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.

Personal Protective Equipment (PPE)

While the manufacturer's safety data sheet (MSDS) states that this compound is not classified as a hazardous substance or mixture, it is prudent to handle this research compound with a high degree of caution. The provided safety information indicates the need for comprehensive personal protective equipment.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powdered form of this compound or when there is a risk of aerosol generation. Ensure proper fit and seal.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan for Handling this compound:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood, especially when working with the solid compound.

  • Weighing and Aliquoting: When weighing the powdered form, do so in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools and techniques to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plans

Immediate and appropriate action is required in the event of a spill. All waste must be disposed of in accordance with institutional and local regulations for chemical waste.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent material to avoid creating dust.

    • For liquid spills: Use absorbent pads or granules to contain the spill.

  • Clean the Area:

    • Carefully scoop the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable detergent and water, followed by a rinse with water.

    • Wipe the area dry with a clean cloth.

  • Decontaminate: Decontaminate any equipment used for cleanup.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container.

Disposal Plan:

  • Dispose of unused this compound and any contaminated waste in accordance with your institution's chemical waste disposal procedures.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Mechanism of Action: S1P1 Receptor Modulation

This compound is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By modulating S1P1, this compound prevents the egress of lymphocytes from the lymph nodes, thereby reducing the number of circulating lymphocytes. This mechanism of action is being investigated for the treatment of various autoimmune diseases.

Udifitimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1R S1P1 Receptor This compound->S1P1R Binds and Modulates G_protein G Protein (Gi) S1P1R->G_protein Activates Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, Ras/MAPK) G_protein->Downstream Initiates Effect Modulation of Lymphocyte Egress Downstream->Effect Leads to

Caption: this compound binds to the S1P1 receptor, initiating intracellular signaling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Udifitimod
Reactant of Route 2
Udifitimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.